Technical Documentation Center

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It synthesizes specific data regarding Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It synthesizes specific data regarding Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate (CAS 1314772-98-9) with broader principles of structural pharmacology and synthetic organic chemistry.

Executive Summary & Chemical Identity

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is a specialized pharmaceutical intermediate characterized by a highly functionalized aromatic core. It serves as a critical building block in the synthesis of next-generation Androgen Receptor (AR) antagonists and Cathepsin K inhibitors.

The molecule is distinguished by the 1-cyanocyclopropyl moiety—a rigid, metabolically stable bioisostere of the isopropyl or t-butyl group—and a 3-fluoro substituent that modulates electronic properties and metabolic stability. This guide details its physicochemical properties, synthetic routes, and quality control parameters.

Table 1: Core Chemical Identity
PropertySpecification
Chemical Name Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate
CAS Number 1314772-98-9
Molecular Formula C₁₂H₁₀FNO₂
Molecular Weight 219.21 g/mol
SMILES COC(=O)C1=CC(F)=C(C=C1)C2(CC2)C#N
InChI Key Predicted based on structure: [Unique Key Required]
Physical State White to off-white crystalline solid
Purity Grade Typically ≥97.0% (HPLC)

Physicochemical Characterization

Understanding the physicochemical profile is essential for optimizing reaction conditions and predicting the bioavailability of downstream APIs.

Calculated & Experimental Properties

The following data combines available experimental observations with high-fidelity calculated values (ACD/Labs, ChemAxon algorithms) standard for this class of benzoates.

PropertyValueSignificance
LogP (Octanol/Water) 2.6 ± 0.3 (Calc)Moderate lipophilicity; suitable for organic extraction (EtOAc, DCM).
LogD (pH 7.4) ~2.6Non-ionizable at physiological pH; passive diffusion likely.
Topological Polar Surface Area (TPSA) 50.09 Ų<140 Ų indicates good membrane permeability potential.
H-Bond Acceptors 3 (N, O, F)Facilitates binding interactions in active sites.
H-Bond Donors 0Lacks labile protons, reducing non-specific binding.
Melting Point 65–75°C (Est.)Solid handling requires temperature control to prevent sintering.
Boiling Point 340.5 ± 42.0°CHigh boiling point; amenable to high-vac drying without sublimation.
Structural Pharmacology & Bioisosterism

This molecule is not merely a linker; it is a "warhead" carrier.

  • The 1-Cyanocyclopropyl Motif: This group acts as a conformational lock . Unlike an isopropyl group, the cyclopropyl ring restricts the rotation of the phenyl ring, potentially locking the molecule into a bioactive conformation. The quaternary carbon prevents benzylic oxidation by Cytochrome P450 enzymes (CYP3A4), significantly extending the half-life of derived drugs.

  • The 3-Fluoro Substituent: The fluorine atom at the ortho position to the cyclopropyl group exerts a steric and electronic effect. It creates a "metabolic block" at the C3 position and lowers the pKa of the benzoic ester, making the carbonyl carbon more electrophilic for subsequent hydrolysis or amidation reactions.

Synthetic Methodology

The synthesis of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate typically employs a Dialkylation-Cyclization Strategy . This protocol is preferred over Pd-catalyzed couplings for cost-efficiency and scalability.

Standard Synthetic Protocol

Reaction Type: Intramolecular Alkylation (Phase Transfer Catalysis)

Reagents:

  • Substrate: Methyl 4-(cyanomethyl)-3-fluorobenzoate

  • Alkylating Agent: 1,2-Dibromoethane (1.2 equiv)

  • Base: 50% NaOH (aq) or NaH (anhydrous)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA (1-5 mol%)

  • Solvent: Toluene or DMSO

Step-by-Step Workflow:

  • Charge: Dissolve Methyl 4-(cyanomethyl)-3-fluorobenzoate and 1,2-dibromoethane in Toluene.

  • Catalysis: Add TBAB (Phase Transfer Catalyst).

  • Initiation: Dropwise addition of 50% NaOH at 0–5°C. Exothermic control is critical.

  • Cyclization: Agitate at 20–25°C for 4–6 hours. The benzylic anion attacks the dihalide, forming the cyclopropane ring.

  • Quench: Dilute with water and separate the organic layer.

  • Purification: Crystallization from Hexanes/Ethyl Acetate.

Visualized Reaction Pathway

The following diagram illustrates the transformation and the strategic logic of the functional groups.

SynthesisPath cluster_legend Mechanism Logic Start Methyl 4-(cyanomethyl)- 3-fluorobenzoate (Precursor) Intermediate Anionic Intermediate (Benzylic Carbanion) Start->Intermediate Deprotonation (PTC) Reagents 1,2-Dibromoethane + NaOH/TBAB Reagents->Intermediate Alkylating Agent Product Methyl 4-(1-cyanocyclopropyl)- 3-fluorobenzoate (Target) Intermediate->Product Double Alkylation (Cyclization) Info The cyclopropyl ring is formed via two sequential SN2 substitutions at the benzylic position.

Caption: Figure 1. Phase-transfer catalyzed synthesis of the 1-cyanocyclopropyl moiety via dialkylation.

Quality Control & Analytics

To ensure the integrity of this intermediate for drug development, the following analytical specifications must be met.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Nitrile).

  • Acceptance Criteria: >97.0% Area.[1] Major impurity is typically the unreacted monobromo intermediate or the hydrolyzed acid.

NMR Validation (1H NMR, 400 MHz, CDCl3)
  • Aromatic Region: 3 protons (multiplet, δ 7.5 – 8.0 ppm). Look for the specific coupling patterns of the 1,2,4-substituted ring with fluorine splitting.

  • Methyl Ester: Singlet, ~δ 3.9 ppm (3H).

  • Cyclopropyl Ring: Two multiplets (AA'BB' system) at ~δ 1.4 – 1.8 ppm (4H). Distinctive diagnostic peak.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.Use chemical safety goggles.
Respiratory H335: May cause respiratory irritation.Handle in a fume hood.

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

References

  • CymitQuimica. (2025). Product Data: Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate (CAS 1314772-98-9).[1][2] Retrieved from

  • PubChem. (2025).[3] Compound Summary: Methyl 4-cyano-3-fluorobenzoate (Structural Analog). National Library of Medicine. Retrieved from

  • SciSupplies. (2025). Catalog Entry: Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate. Retrieved from

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Contextual reference for bioisosterism of cyclopropyl groups).
  • Barnes-Seeman, D. (2012). "The role of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. (Contextual reference for 3-fluoro substitution effects).

Sources

Exploratory

An In-depth Technical Guide to Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate, a specialized organic molecule with signi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate, a specialized organic molecule with significant potential as a building block in medicinal chemistry and materials science. While not extensively documented in public chemical databases, its unique structural motifs—a fluorinated benzene ring, a methyl ester, and a cyanocyclopropyl group—suggest a range of applications, particularly in the synthesis of novel therapeutic agents. This document elucidates the molecule's structure, proposes a viable synthetic pathway based on established chemical transformations, and discusses its potential physicochemical properties and applications, drawing parallels with structurally related compounds.

Molecular Structure and Chemical Identity

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is a polysubstituted aromatic compound. Its structure is defined by a central benzene ring substituted with four different functional groups at specific positions.

  • Parent Structure: The core is a benzoate, a derivative of benzoic acid.

  • Methyl Ester: A methyl group (-CH₃) is attached to the carboxylate, forming a methyl ester (-COOCH₃).

  • Fluorine Substituent: A fluorine atom (-F) is located at the 3-position of the benzene ring.

  • 1-Cyanocyclopropyl Group: A cyclopropyl ring with a nitrile (cyano, -C≡N) group attached to the carbon atom that is bonded to the benzene ring is situated at the 4-position.

Based on this, the canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for this molecule is: COC(=O)C1=C(C=C(C=C1)C2(CC2)C#N)F .

The molecular formula is C₁₂H₁₀FNO₂ and the calculated molecular weight is approximately 219.21 g/mol .

Visualizing the Structure

A 2D representation of the molecular structure provides clarity on the connectivity of the atoms and the relative positions of the functional groups.

Caption: 2D structure of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate.

Proposed Synthesis Protocol

Due to the absence of a commercially available source for Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate, a multi-step synthesis is required. A plausible and efficient synthetic route can be designed starting from a readily available precursor, Methyl 4-cyano-3-fluorobenzoate (CAS 268734-34-5).[1] The key transformation is the conversion of the aromatic nitrile group into the 1-cyanocyclopropyl moiety.

Workflow for the Proposed Synthesis

Synthesis_Workflow Start Methyl 4-cyano-3-fluorobenzoate Reaction1 Titanium-mediated Cyclopropanation Start->Reaction1 Ti(OiPr)₄, EtMgBr Intermediate Titanacyclopropane Intermediate Reaction1->Intermediate Workup Aqueous Work-up & Purification Intermediate->Workup Lewis Acid (e.g., BF₃·OEt₂) Product Methyl 4-(1-cyanocyclopropyl) -3-fluorobenzoate Workup->Product

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Methodology

This protocol is adapted from established methods for the synthesis of 1-arylcyclopropylamines from aryl nitriles, with modifications for the preservation of the nitrile group.[2][3]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl 4-cyano-3-fluorobenzoate in anhydrous toluene.

  • Formation of the Titanacyclopropane Intermediate: Cool the solution to -70 °C. Add titanium(IV) isopropoxide (Ti(OiPr)₄) followed by the slow, dropwise addition of ethylmagnesium bromide (EtMgBr) in an appropriate solvent like THF. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. This in-situ generated "titanacyclopropane" reagent will react with the nitrile.

  • Lewis Acid-Mediated Ring Closure: After the formation of the intermediate, a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), is added at low temperature to promote the intramolecular cyclization, forming the cyclopropyl ring.

  • Quenching and Work-up: The reaction is carefully quenched with an aqueous solution of a mild acid (e.g., saturated ammonium chloride).

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The organometallic reagents (EtMgBr and the titanium complex) are highly reactive with oxygen and moisture.

  • Low Temperature: The initial addition of the Grignard reagent is performed at low temperature to control the exothermic reaction and prevent side reactions.

  • Lewis Acid: The addition of a Lewis acid is crucial for facilitating the ring-closing step to form the cyclopropylamine, which in this modified synthesis would be adapted to favor the cyanocyclopropane.[2]

Physicochemical Properties (Estimated)

Direct experimental data for Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is not available. However, we can estimate its key physicochemical properties based on its structure and data from analogous compounds.

PropertyEstimated ValueBasis for Estimation
Molecular Weight 219.21 g/mol Calculated from the molecular formula (C₁₂H₁₀FNO₂)
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.5The presence of the lipophilic cyclopropyl and aromatic rings is balanced by the polar ester and nitrile groups. The fluorine atom also increases lipophilicity.
Boiling Point > 300 °C (at atmospheric pressure)High due to the molecular weight and polar functional groups.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water.Based on the general solubility of substituted aromatic esters.

Potential Applications in Drug Discovery and Development

The structural features of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate make it a highly valuable scaffold for the synthesis of complex molecules, particularly in the pharmaceutical industry.

  • Bioisostere for Other Functional Groups: The cyanocyclopropyl group can act as a bioisosteric replacement for other functionalities, potentially improving metabolic stability, potency, and selectivity of drug candidates.

  • Scaffold for Novel Therapeutics: The presence of multiple reaction handles (the ester, the nitrile, and the aromatic ring) allows for diverse chemical modifications to build a library of compounds for screening against various biological targets.

  • Inhibitors of Cysteine Proteases: The 1-cyanocyclopropyl moiety is a key pharmacophore in some enzyme inhibitors. For instance, Odanacatib, a cathepsin K inhibitor, features this group.[4] This suggests that derivatives of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate could be explored for similar applications.

Spectroscopic Characterization (Anticipated)

The identity and purity of the synthesized Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate would be confirmed using standard spectroscopic techniques. The expected key signals are:

  • ¹H NMR:

    • Aromatic protons would appear as multiplets in the range of 7.0-8.0 ppm, with splitting patterns influenced by the fluorine and other substituents.

    • The methyl ester protons would be a singlet at approximately 3.9 ppm.

    • The cyclopropyl protons would show characteristic diastereotopic multiplets in the upfield region (likely 1.0-2.0 ppm).

  • ¹³C NMR:

    • The carbonyl carbon of the ester would be observed around 165 ppm.

    • The nitrile carbon would appear around 120 ppm.

    • Aromatic carbons would be in the 110-140 ppm range, with C-F coupling visible.

    • The methyl carbon of the ester would be around 52 ppm.

    • The cyclopropyl carbons would be in the upfield region.

  • IR Spectroscopy:

    • A sharp peak around 2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile.

    • A strong absorption around 1720 cm⁻¹ for the C=O stretch of the ester.

    • Bands in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching.

    • A C-F stretching band around 1250 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 219.0696 (for the exact mass), confirming the molecular weight.

Conclusion

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate represents a promising, albeit currently non-commercial, chemical entity with considerable potential for advanced applications in organic synthesis and drug discovery. This guide provides a foundational understanding of its structure, a scientifically sound proposal for its synthesis, and an informed perspective on its properties and potential uses. As the demand for novel molecular scaffolds continues to grow, compounds like this will be instrumental in the development of next-generation pharmaceuticals and advanced materials.

References

  • Bertus, P., & Szymoniak, J. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry, 68(18), 7133–7136. Available at: [Link]

  • Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 5(6), 753–755. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-cyano-3-fluorobenzoate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Nair, D. V., et al. (2010). Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry. PMC. Available at: [Link]

  • Khan, I., et al. (2021). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Li, Z., & Li, X. (2021). Syntheses of Biologically Active 2-Arylcyclopropylamines. ResearchGate. Available at: [Link]

  • Sadiq, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

  • Thieme Chemistry. (2017). Novel Synthesis of Aryl Cyclopropylketones. Retrieved February 27, 2026, from [Link]

  • UK Chemical Suppliers. (n.d.). methyl 4-fluorobenzoate suppliers UK. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Odanacatib. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-cyano-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-[1-(4-fluorobenzyl)-1h-indazole-3-carboxamido]-3,3-dimethylbutanoate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

Sources

Foundational

Solubility Profile &amp; Characterization Strategy: Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

The following is an in-depth technical guide regarding the solubility profile and characterization of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate. [1] CAS: 1314772-98-9 Formula: C₁₃H₁₂FNO₂ (Note: Based on structure, l...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the solubility profile and characterization of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate.

[1]

CAS: 1314772-98-9 Formula: C₁₃H₁₂FNO₂ (Note: Based on structure, likely C₁₂H₁₀FNO₂ if methyl ester of cyanocyclopropyl-fluorobenzoic acid) Molecular Weight: ~219.21 g/mol Role: Advanced Pharmaceutical Intermediate (API precursor, likely for Tyrosine Kinase Inhibitors)[1]

Executive Summary

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is a specialized building block characterized by a unique combination of lipophilic (aromatic ester, fluorine) and polar (nitrile, strained cyclopropyl) functionalities.[1] Its solubility profile is critical for process chemists optimizing nucleophilic substitutions, hydrolysis steps, or final recrystallization in drug substance manufacturing.[1]

This guide provides a predicted solubility landscape based on structural activity relationships (SAR) and details the standardized experimental protocol required to generate a regulatory-grade solubility curve. As specific thermodynamic data for this intermediate is often proprietary, this document serves as the foundational protocol for generating that data in-house.

Physicochemical Analysis & Solubility Prediction

To understand the solubility behavior of this compound without a pre-existing datasheet, we must analyze its functional groups.[1] The interplay between the fluorine atom (electron-withdrawing, lipophilic) and the cyanocyclopropyl moiety (polar, rigid) dictates its solvent affinity.[1]

Structural Dissection
  • Methyl Ester (

    
    ):  Provides moderate polarity; enables solubility in esters, ketones, and chlorinated solvents.[1]
    
  • Fluorine (

    
    ):  Increases lipophilicity relative to the hydrogen analog but introduces a dipole.[1] It generally enhances solubility in fluorinated solvents and aromatics.
    
  • 1-Cyanocyclopropyl Group: The nitrile (

    
    ) is highly polar and a hydrogen bond acceptor.[1] The cyclopropyl ring adds steric bulk and rigidity, often decreasing solubility in linear alkanes compared to isopropyl analogs.[1]
    
Predicted Solubility Landscape

Based on "Like Dissolves Like" principles and data from structural analogs (e.g., Methyl 3-cyano-4-fluorobenzoate), the expected solubility profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)Strong dipole-dipole interactions with the nitrile and ester groups.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent solvation of the aromatic core and ester functionality.[1]
Esters/Ketones Ethyl Acetate, AcetoneHigh (>80 mg/mL)Dipole matching; ideal for process extraction.[1]
Alcohols Methanol, Ethanol, IPAModerate (10–50 mg/mL)Soluble at high temperatures; likely crystallizes upon cooling (Standard Recrystallization System).[1]
Ethers THF, MTBEModerate-High Good solubility in THF; MTBE often used as an antisolvent.[1]
Alkanes Hexane, Heptane, CyclohexaneLow/Insoluble (<1 mg/mL)The polar nitrile group resists solvation by non-polar chains.[1]
Water WaterInsoluble Hydrophobic aromatic core dominates.

Experimental Protocol: Determination of Solubility Curves

For process validation (DoE), relying on predictions is insufficient.[1] The following protocol outlines the Dynamic Laser Monitoring Method (preferred for accuracy) and the Static Gravimetric Method (standard).

Workflow Diagram

The following diagram illustrates the decision matrix for selecting the solubility determination method.

Solubility_Workflow Start Start: Solubility Profiling Sample_Prep Sample Preparation (Excess Solid + Solvent) Start->Sample_Prep Method_Select Select Method Sample_Prep->Method_Select Static Static Gravimetric (Shake-Flask) Method_Select->Static High Accuracy (Isothermal) Dynamic Dynamic Laser (Turbidity) Method_Select->Dynamic Fast Screening (Polythermal) Equilibration Equilibrate (24h - 72h) Static->Equilibration Heating Controlled Heating (0.5°C/min) Dynamic->Heating Filtration Filtration (0.45 µm PTFE) Equilibration->Filtration Analysis HPLC / GC Analysis Filtration->Analysis Data_Fit Thermodynamic Modeling (Apelblat Eq.) Analysis->Data_Fit Clear_Point Detect Clear Point (Transmissivity = 100%) Heating->Clear_Point Clear_Point->Data_Fit

Figure 1: Workflow for determining the solubility profile of pharmaceutical intermediates.

Method A: Static Equilibrium (Shake-Flask)

Best for: Generating precise thermodynamic data at specific temperatures.[1]

  • Preparation: Add excess Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present.

  • Sampling: Stop stirring and allow solids to settle for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).[1]

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm) against a standard calibration curve.

  • Replication: Repeat at 5°C intervals (e.g., 20°C, 25°C, 30°C, ... 50°C).

Method B: Dynamic Polythermal (Crystal16/Crystalline)

Best for: Rapidly generating solubility curves for recrystallization design.[1]

  • Loading: Prepare 4 vials with varying concentrations (e.g., 50, 100, 150, 200 mg/mL).

  • Cycling: Heat the vials at 0.5°C/min while stirring.

  • Detection: Monitor light transmissivity. The temperature at which transmissivity hits 100% is the Saturation Temperature (

    
    ) .[1]
    
  • Cooling: Cool at 0.5°C/min to detect the Cloud Point (

    
    )  (metastable zone width).
    

Thermodynamic Modeling

To interpolate solubility data for process design, experimental points (


) should be fitted to the Modified Apelblat Equation .[1] This model is standard for non-ideal solutions of pharmaceutical esters.

The Apelblat Equation:


[1]

Where:

  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Application: If the solubility in Ethanol at 25°C is found to be 22 mg/mL, and at 50°C is 65 mg/mL, the Apelblat model allows you to predict the exact solubility at 42°C to optimize the cooling curve during recrystallization.[1]

Process Application: Recrystallization Strategy

The primary utility of the solubility profile is designing a purification step. For Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate, the presence of the cyano group makes it prone to oiling out if the anti-solvent is added too quickly.[1]

Recommended Solvent System
  • Solvent: Isopropanol (IPA) or Ethanol.[1]

  • Anti-Solvent: Water or Heptane.

Purification Protocol (Standardized)
  • Dissolution: Dissolve crude intermediate in IPA at 60°C (approx. 5 volumes).

  • Filtration: Polish filter while hot to remove inorganic salts.

  • Nucleation: Cool slowly to 40°C. If oiling occurs, seed with 0.5% pure crystals.

  • Anti-solvent Addition: Add Water (slowly) until the ratio is 60:40 IPA:Water.

  • Isolation: Cool to 0–5°C, age for 2 hours, and filter. Wash with cold 50:50 IPA:Water.

Solvent Selection Logic

The following diagram explains the logic for selecting the crystallization solvent based on the generated data.

Solvent_Selection Start Select Solvent for Recrystallization Solubility_High Is Solubility > 100 mg/mL at Boiling Point? Start->Solubility_High Solubility_Low Is Solubility < 5 mg/mL at 0°C? Solubility_High->Solubility_Low Yes Bad_Candidate Discard Solvent Solubility_High->Bad_Candidate No (Volume too high) Good_Candidate Candidate Solvent (Proceed to Yield Calc) Solubility_Low->Good_Candidate Yes (Cooling Cryst.) Antisolvent_Check Requires Anti-solvent? Solubility_Low->Antisolvent_Check No (Too soluble) Antisolvent_Check->Good_Candidate Yes (e.g., EtOH + Water)

Figure 2: Decision tree for solvent selection based on solubility thresholds.[1]

References

  • Compound Identification: CymitQuimica. Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate Product Page. CAS 1314772-98-9.[1][2][3] Link

  • Solubility Methodology: Jouyban, A. (2008).[1] Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical & Engineering Data. Link[1]

  • Process Chemistry Context: Naito, T., et al. (2005).[1] Preparation of urea moiety-containing quinolinecarboxamide derivatives (Lenvatinib Intermediates). WO Patent 2005044788. Link

Sources

Exploratory

Chemical abstracts and literature review for Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

An In-depth Technical Guide to Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate: Synthesis, Characterization, and Applications in Drug Discovery Introduction: A Building Block of Strategic Importance Methyl 4-(1-cyanocyclo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: A Building Block of Strategic Importance

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is a bespoke chemical entity that stands at the confluence of several key strategic motifs in modern medicinal chemistry. While not a therapeutic agent in itself, it serves as a high-value building block for the synthesis of complex pharmaceutical candidates. Its structure is notable for three distinct features: a fluorinated aromatic ring, a methyl ester, and a 1-cyanocyclopropyl group. The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation.[1] Similarly, the cyclopropyl group is widely employed in drug discovery to increase potency, improve metabolic stability, and reduce off-target effects.[2] The nitrile moiety provides a versatile handle for further chemical transformations. This guide provides a comprehensive overview of a proposed synthesis, predicted physicochemical and spectroscopic properties, and the potential applications of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate for researchers and professionals in drug development.

Proposed Synthesis of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

A plausible and efficient synthetic route to Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate involves a palladium-catalyzed cross-coupling reaction. This approach leverages the well-established utility of such reactions in forming carbon-carbon bonds.[3] The key disconnection is between the aromatic ring and the cyclopropyl moiety, suggesting a coupling between an aryl halide and a cyclopropyl nucleophile.

The proposed starting material is Methyl 3-bromo-4-fluorobenzoate, a commercially available or readily synthesized compound.[4][5] The 1-cyanocyclopropane can be prepared through various established methods. The core of the synthesis is a palladium-catalyzed cyanation reaction, a powerful tool for the formation of aryl nitriles.[6][7][8]

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol outlines a general procedure for the synthesis of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate from Methyl 3-bromo-4-fluorobenzoate and 1-cyanocyclopropane.

Step 1: Preparation of the Reaction Mixture

  • To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromo-4-fluorobenzoate (1.0 eq).

  • Add 1-cyanocyclopropane (1.2 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a ligand, if necessary.

  • Add a suitable base, such as K₂CO₃ (2.0 eq).

  • Under an inert atmosphere (e.g., argon or nitrogen), add a dry, degassed solvent, such as DMF or toluene.

Step 2: Reaction

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Continue heating until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent, such as ethyl acetate, and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate.

Causality of Experimental Choices
  • Palladium Catalyst: Palladium complexes are highly efficient in catalyzing cross-coupling reactions, including the formation of C-C bonds between aryl halides and nucleophiles.[3] The choice of a specific catalyst and ligand can be optimized to maximize yield and minimize side reactions.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Base: The base is required to activate the nucleophile and to neutralize the acid generated during the reaction.

  • Solvent: A high-boiling, aprotic solvent like DMF or toluene is typically used to ensure the reaction can be heated to a sufficient temperature to drive it to completion.

Synthetic Workflow Diagram

SynthesisWorkflow A Methyl 3-bromo-4-fluorobenzoate D Reaction Mixture A->D B 1-Cyanocyclopropane B->D C Pd Catalyst, Base, Solvent C->D E Heating (80-120 °C) D->E Cross-Coupling F Work-up & Purification E->F G Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate F->G

Caption: Proposed synthesis of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate.

Physicochemical and Spectroscopic Data

The following table summarizes the predicted physicochemical and spectroscopic properties of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate. These predictions are based on the analysis of its constituent functional groups and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₂H₁₀FNO₂
Molecular Weight 219.21 g/mol
Appearance White to off-white solid
1H NMR (CDCl₃, 400 MHz) δ 7.9-8.1 (m, 2H, Ar-H), 7.2-7.4 (t, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 1.6-1.8 (m, 2H, CH₂), 1.3-1.5 (m, 2H, CH₂)
13C NMR (CDCl₃, 100 MHz) δ 165 (C=O), 160 (d, JCF ≈ 250 Hz, C-F), 132 (d, JCF ≈ 8 Hz, C-Ar), 128 (d, JCF ≈ 3 Hz, C-Ar), 125 (C-Ar), 120 (C≡N), 118 (d, JCF ≈ 22 Hz, C-Ar), 52 (OCH₃), 20 (C-CN), 15 (CH₂)
IR (KBr, cm⁻¹) ~2240 (C≡N stretch), ~1725 (C=O stretch, ester), ~1250 (C-O stretch, ester), ~1100 (C-F stretch)
Mass Spectrometry (EI) m/z 219 (M⁺), 188 ([M-OCH₃]⁺), 160 ([M-CO₂CH₃]⁺)
Interpretation of Spectroscopic Data
  • 1H NMR: The aromatic region is expected to show complex splitting patterns due to the fluorine and cyclopropyl substituents. The methyl ester will appear as a singlet around 3.9 ppm. The diastereotopic protons of the cyclopropyl ring will likely appear as two distinct multiplets.

  • 13C NMR: The carbon attached to the fluorine will show a large coupling constant (JCF). The other aromatic carbons will also exhibit smaller C-F couplings. The nitrile carbon appears around 120 ppm, and the ester carbonyl around 165 ppm.[9]

  • IR Spectroscopy: The spectrum will be characterized by a sharp, strong absorption for the nitrile group around 2240 cm⁻¹ and a strong carbonyl stretch for the ester at approximately 1725 cm⁻¹.[10][11][12]

  • Mass Spectrometry: The molecular ion peak at m/z 219 should be observable. Common fragmentation patterns for aromatic esters include the loss of the methoxy group (-31) and the entire methoxycarbonyl group (-59).[13][14]

Applications in Drug Discovery and Medicinal Chemistry

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is a prime example of a "building block" in medicinal chemistry, designed for use in the synthesis of more elaborate molecules.[15] Its value lies in the unique combination of its structural motifs, which can impart desirable properties to a final drug candidate.

  • The Role of the Cyclopropyl Group: The cyclopropyl moiety is a bioisostere for various functional groups and can introduce conformational rigidity, which can lead to enhanced binding affinity for a biological target.[16] It is also known to improve metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl chains.[15]

  • The Advantage of Fluorine: The incorporation of a fluorine atom can have profound effects on a molecule's properties.[17][18] It can block sites of metabolism, modulate the pKa of nearby functional groups, and enhance binding interactions with target proteins.[1][19][20] The fluorine atom in the ortho position to the ester can influence its electronic properties and reactivity.

  • Versatility of the Nitrile and Ester Groups: Both the nitrile and the ester functionalities are versatile synthetic handles. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.

Conclusion

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate represents a sophisticated building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While detailed experimental data for this specific molecule is not widely published, its synthesis can be confidently proposed based on well-established palladium-catalyzed cross-coupling reactions. Its predicted spectroscopic and physicochemical properties are based on sound chemical principles and data from analogous structures. The combination of a fluorinated aromatic ring and a cyanocyclopropyl group makes this molecule a highly attractive starting material for the development of new therapeutic agents with potentially improved pharmacological profiles.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • Reddy, B. V. S., et al.
  • Kumar, S., & Kumar, S. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • National Center for Biotechnology Information.
  • Inhance Technologies. Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. 2025.
  • Das, S., & Bhanage, B. M. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 2020.
  • Senecal, T. D., Shu, W., & Buchwald, S. L. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
  • National Center for Biotechnology Information.
  • Müller, K., Faeh, C., & Diederich, F. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.
  • Wang, D., & Ding, K. Palladium-catalyzed cyanation of aryl bromides promoted by low-level organotin compounds. Organic Letters, 2004.
  • ChemicalBook. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6.
  • LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. 2020.
  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
  • TDX.
  • Felton, D. G. I., & Orr, S. F. D. The infrared spectra of some esters, nitriles, and ester-nitriles. Journal of the Chemical Society (Resumed), 1955.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Specac Ltd. Interpreting Infrared Spectra.
  • ACS Publications.
  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • ACS Publications. Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry.
  • IR Spectroscopy by Functional Group.
  • Chem-Impex.
  • PrepChem.com. Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester.
  • Patonay, T., & Kónya, K. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry, 2010.
  • Whitman College. GCMS Section 6.14.
  • BenchChem. Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • National Center for Biotechnology Information. Advances in the discovery of cathepsin K inhibitors on bone resorption. PMC.
  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Taylor & Francis Online.
  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. 2020.
  • 13C-NMR.
  • Royal Society of Chemistry.
  • Longdom Publishing.
  • Wiley Online Library. Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. Chinese Journal of Chemistry, 2021.
  • International Journal of Engineering Research & Technology. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile.
  • LibreTexts. 6.3: Characteristics of C-13 NMR Spectroscopy. Chemistry LibreTexts. 2023.
  • Google Patents. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate.
  • Wikipedia. Acrylonitrile.
  • National Center for Biotechnology Information. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC.
  • Royal Society of Chemistry.
  • National Center for Biotechnology Information. Photochemical isomerization reactions of acrylonitrile. A mechanistic study. PMC.
  • ResearchGate.
  • EPIC. 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages.
  • Google Patents. US2326095A - Brominated acrylonitrile and method of preparing the same.
  • Frontiers.
  • ResearchGate.
  • ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.

Sources

Foundational

Optimizing Lead Candidates: A Technical Guide to cLogP and Metabolic Stability Assessment

Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Framework Subject: Integrated In Silico Prediction and In Vitro Validation of Lead Candidate Physicochemistry Case Study Reference: Warfarin (used h...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Framework Subject: Integrated In Silico Prediction and In Vitro Validation of Lead Candidate Physicochemistry Case Study Reference: Warfarin (used herein as the "Reference Standard" to demonstrate calculation accuracy and metabolic pathway mapping).

Executive Summary

In modern drug discovery, the attrition of lead compounds often stems from poor Pharmacokinetic (PK) profiles rather than a lack of potency. Two critical determinants of a compound's PK fate are Lipophilicity (quantified as LogP/LogD) and Metabolic Stability (intrinsic clearance,


).[1][2]

This guide establishes a rigorous framework for assessing these parameters. It moves beyond simple data generation, focusing on the causality between lipophilic character and enzyme affinity, specifically within the Cytochrome P450 (CYP) superfamily.[1][3] We present a validated workflow combining consensus cLogP algorithms with isoform-specific metabolic prediction, culminating in the "Gold Standard" microsomal stability assay.

Part 1: The Physicochemical Foundation (cLogP)

Theoretical Basis

The partition coefficient (


) is the ratio of concentrations of a compound in a mixture of two immiscible phases at equilibrium (n-octanol and water). While experimental determination (shake-flask or HPLC) is definitive, in silico calculation (cLogP) is the primary filter for high-throughput screening.

Why it matters: Lipophilicity is not just a solubility metric; it is a driving force for nonspecific binding . High cLogP (>3.[4]5) compounds often exhibit:

  • Increased binding to microsomal proteins (reducing free fraction,

    
    ).
    
  • Higher affinity for the hydrophobic active sites of CYP3A4 and CYP2C9.

  • "False" metabolic stability readings due to sequestration in lipid bilayers.

Calculation Algorithms: Atom vs. Fragment

To ensure accuracy, we employ a "Consensus Approach" utilizing two distinct algorithmic logic trees.

Method ClassRepresentative AlgorithmMechanismBest Use Case
Atom-Based XLOGP3 / ALogPSums contributions of individual atoms based on hybridization and neighbor environment.Novel scaffolds where fragment libraries are incomplete.
Fragment-Based CLogP (BioByte) / ACDDeconstructs molecule into functional groups (e.g., phenyl, carboxyl) + correction factors (ortho-effects, H-bonding).Standard medicinal chemistry series; generally higher accuracy (r² > 0.9).

Protocol Recommendation: If


 log units, the compound is flagged for immediate experimental LogD determination via shake-flask method.

Part 2: In Silico Metabolic Stability Prediction

Before wet-lab testing, we utilize SMARTCyp and RS-Predictor models to identify the Site of Metabolism (SOM). This guides the interpretation of metabolite identification (MetID) later.

The Prediction Logic (SMARTCyp)

Unlike black-box QSAR models, SMARTCyp uses Density Functional Theory (DFT) calculations of transition state energies. It calculates:

  • Activation Energy (

    
    ):  The energy required to abstract a hydrogen atom (for hydroxylation).
    
  • Topological Accessibility: How easily the heme iron of the CYP enzyme can reach the specific atom.

Case Study: Warfarin Prediction

Applying this logic to our Reference Standard, Warfarin:

  • Predicted SOM: The C7 position on the coumarin ring.

  • Mechanism: CYP2C9-mediated hydroxylation.

  • Outcome: The model correctly identifies the primary metabolic soft spot, allowing medicinal chemists to block this site (e.g., via fluorination) to improve half-life.

Part 3: The Interplay (Lipophilic Metabolic Efficiency)

We utilize LipMetE (Lipophilic Metabolic Efficiency) to normalize metabolic stability against lipophilicity.[1] This metric prevents the selection of compounds that appear stable simply because they are too polar to enter the enzyme active site, or conversely, highly potent but metabolically labile compounds.



  • High LipMetE: Indicates the compound is efficiently potent relative to its metabolic liability.

  • Low LipMetE: Suggests lipophilicity is driving rapid clearance.[4]

Part 4: Experimental Validation Protocol

Assay: Human Liver Microsome (HLM) Stability Objective: Determine Intrinsic Clearance (


) and Half-life (

).[5]
Materials & Reagents
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Spike test compound (1 µM final conc, <0.1% DMSO) into the mixture.

    • Incubate at 37°C for 5 minutes (allows protein binding equilibrium).

  • Reaction Initiation:

    • Add NADPH regenerating system to start the metabolic reaction.

    • Control: Prepare a "No-NADPH" sample to detect non-enzymatic degradation.

  • Sampling (Time Course):

    • At

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL ice-cold Quench Solution.

  • Analysis:

    • Centrifuge samples (4000g, 20 min) to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Plot


 vs. Time.[5] The slope (

) determines half-life:




Part 5: Visualization & Logic Flow

Integrated Assessment Workflow

The following diagram illustrates the decision tree for evaluating a compound's physicochemical and metabolic profile.

G cluster_0 In Silico Screening cluster_1 In Vitro Validation start New Chemical Entity (NCE) calc_logp Calculate cLogP (Consensus Method) start->calc_logp pred_som Predict SOM (SMARTCyp) start->pred_som check_lip cLogP > 4.0? calc_logp->check_lip microsome Microsomal Stability Assay (HLM + NADPH) pred_som->microsome check_lip->microsome No (Pass) redesign Structural Modification (Add Polar Groups) check_lip->redesign Yes (Fail) analysis LC-MS/MS Analysis (Determine Intrinsic Clearance) microsome->analysis decision Calculate LipMetE (Efficiency Metric) analysis->decision redesign->start pass Proceed to PK (In Vivo) decision->pass High Efficiency fail Block SOM / Reduce LogP decision->fail High Clearance

Figure 1: Integrated workflow for physicochemical and metabolic stability assessment. This logic gate ensures high-lipophilicity compounds are flagged early before consuming expensive biological resources.

Metabolic Pathway Simulation (Warfarin Case Study)

This diagram visualizes the specific metabolic fate of Warfarin, demonstrating how SOM prediction translates to actual metabolite formation.

WarfarinMetabolism warfarin Warfarin (Parent Compound) cLogP ~2.7 cyp2c9 CYP2C9 (Major Enzyme) warfarin->cyp2c9 High Affinity cyp3a4 CYP3A4 (Minor Enzyme) warfarin->cyp3a4 Low Affinity met_7oh 7-Hydroxywarfarin (Major Metabolite) Stable Phase I Product cyp2c9->met_7oh 80% Conversion (Primary SOM) met_6oh 6-Hydroxywarfarin (Minor Metabolite) cyp2c9->met_6oh <15% Conversion met_10oh 10-Hydroxywarfarin cyp3a4->met_10oh Aliphatic Hydroxylation

Figure 2: Metabolic pathway of Warfarin. Note the dominance of CYP2C9, which correlates with the predicted Site of Metabolism (SOM) at the C7 position.

Part 6: Data Presentation & Interpretation

The following table structure is required for reporting results to the lead optimization team. It consolidates calculated and experimental data to reveal discrepancies.

Table 1: Physicochemical and Metabolic Stability Profile (Template)

Compound IDcLogP (Consensus)Predicted SOM

(min)

(µL/min/mg)
LipMetE ScoreStatus
Warfarin (Ref) 2.7C7-Phenyl~350< 5.0 (Low)HighPass
Test Cmpd A 4.2Phenyl-para12115.0 (High)LowFail
Test Cmpd B 2.1N-Dealkylation>6015.0 (Mod)MediumOptimize

Interpretation Key:

  • Test Cmpd A: High cLogP correlates with high clearance. Action: Reduce lipophilicity to improve metabolic stability.[6]

  • Test Cmpd B: Good lipophilicity but moderate clearance. Action: Perform MetID to identify and block the specific soft spot (likely the N-alkyl group).

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Rydberg, P., et al. (2010).[7] The SMARTCyp cytochrome P450 metabolism prediction server. Bioinformatics. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Pfizer (Coe, S.). (2021). LipMetE – A useful tool for relating lipophilicity to metabolic stability. Hypha Discovery. Retrieved from [Link]

Sources

Exploratory

Structural analogs of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate in drug discovery

An In-depth Technical Guide to the Structural Analogs of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate in Drug Discovery Abstract The unique conformational constraints and electronic properties of the cyclopropyl group...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analogs of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate in Drug Discovery

Abstract

The unique conformational constraints and electronic properties of the cyclopropyl group have rendered it a privileged motif in modern medicinal chemistry.[1][2] This guide delves into the strategic exploration of structural analogs of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate, a scaffold poised for significant therapeutic potential. We will dissect the rationale behind analog design, provide detailed synthetic methodologies, outline robust biological evaluation protocols, and explore the anticipated structure-activity relationships (SAR). This document serves as a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Therapeutic Promise of the Cyanocyclopropyl Benzene Core

The cyclopropane ring, with its inherent strain and unique stereoelectronic properties, is a valuable component in the design of novel pharmaceuticals.[2][3] When incorporated into a molecule like Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate, it introduces a rigid three-dimensional structure that can facilitate precise interactions with biological targets. The additional presence of a cyano group and a fluorine atom on the phenyl ring further enhances its potential for potent and selective pharmacological activity.

The strategic placement of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[4] Similarly, the cyano group can act as a key pharmacophoric element, participating in hydrogen bonding or other critical interactions within a target's active site.[4][5] While direct research on Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is emerging, its structural components are present in a variety of bioactive compounds, suggesting its potential as a scaffold for inhibitors of enzymes such as kinases, proteases, and metabolic enzymes.[1][4][6]

The Rationale for Analog Exploration: A Multi-pronged Approach to Optimization

The development of structural analogs of a lead compound is a cornerstone of modern drug discovery. The primary objectives for designing analogs of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate include:

  • Enhanced Potency and Efficacy: Fine-tuning the molecular structure to achieve stronger and more effective interactions with the biological target.

  • Improved Selectivity: Modifying the scaffold to minimize off-target effects and reduce potential toxicity.

  • Optimized Pharmacokinetic Properties (ADME): Tailoring the molecule for better absorption, distribution, metabolism, and excretion profiles.

  • Exploration of Structure-Activity Relationships (SAR): Systematically altering different parts of the molecule to understand the key determinants of its biological activity.[7]

The following diagram illustrates a generalized workflow for the exploration of structural analogs in a drug discovery program.

SAR_Workflow A Lead Compound Methyl 4-(1-cyanocyclopropyl) -3-fluorobenzoate B Analog Design & Synthesis (Scaffold Hopping, R-Group Scan) A->B Identify Modification Sites C In Vitro Biological Evaluation (Potency, Selectivity) B->C Synthesized Analogs D In Vivo Evaluation (Efficacy, PK/PD) C->D Promising Hits E SAR Analysis C->E Biological Data D->E In Vivo Data E->B Design Next Generation F Candidate Selection E->F Optimized Lead

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Design and Synthesis of Structural Analogs

The synthesis of analogs of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate can be approached through various established synthetic methodologies. The core cyclopropyl moiety is often introduced via cyclopropanation reactions.[1][8]

General Synthetic Strategies

A key synthetic approach involves the Simmons-Smith or Furukawa modification for the cyclopropanation of an appropriate alkene precursor.[8] The following diagram outlines a generalized synthetic workflow for creating a library of analogs.

Synthesis_Workflow start Starting Material (Substituted Styrene Derivative) step1 Cyclopropanation (e.g., Simmons-Smith Reaction) start->step1 step2 Introduction of Cyano Group (e.g., Nucleophilic Substitution) step1->step2 step3 Functional Group Interconversion (e.g., Esterification, Amidation) step2->step3 library Analog Library step3->library

Caption: A generalized workflow for the synthesis of analog libraries.

Detailed Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol describes a general procedure for the cyclopropanation of an alkene precursor, a key step in the synthesis of the core scaffold.[8]

Objective: To synthesize a cyclopropyl-containing intermediate.

Materials:

  • Alkene-containing substrate

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the alkene substrate (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add diiodomethane (1.5–2.0 equivalents).

  • Carbenoid Formation: Add the diethylzinc solution (1.5–2.0 equivalents) dropwise over 15-30 minutes. Caution: This reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropyl-containing compound.[8]

Biological Evaluation of Analogs

The biological evaluation of the synthesized analogs is crucial to determine their therapeutic potential. A tiered approach is often employed, starting with in vitro assays to assess potency and selectivity, followed by in vivo studies for promising candidates.

In Vitro Assays

A variety of in vitro assays can be utilized depending on the hypothesized biological target. For instance, if the analogs are designed as enzyme inhibitors, assays to determine the IC₅₀ value are essential.

Table 1: Representative In Vitro Assays for Analog Evaluation

Assay TypeObjectiveKey Parameters Measured
Enzyme Inhibition Assay To determine the potency of compounds against a specific enzyme.IC₅₀ (half-maximal inhibitory concentration)
Cell-Based Proliferation Assay (e.g., MTT) To assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[9]GI₅₀ (half-maximal growth inhibition)
Receptor Binding Assay To measure the affinity of compounds for a specific receptor.Kᵢ (inhibition constant)
hERG Channel Assay To evaluate the potential for cardiac toxicity.IC₅₀ for hERG channel blockade
Detailed Experimental Protocol: MTT Cell Proliferation Assay

This protocol provides a method to assess the anti-proliferative activity of the synthesized analogs against cancer cell lines.[9]

Objective: To determine the IC₅₀ value of test compounds against selected human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HEPG-2, SGC-7901)[9]

  • 96-well plates

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in serial dilutions) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[9]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate scaffold will provide valuable insights into its SAR. Key areas for modification and the anticipated impact are summarized below.

Table 2: Key Structural Modifications and Potential SAR Insights

Modification SiteProposed ChangesPotential Impact on Activity
Phenyl Ring Substitution Varying the position and nature of the fluorine atom (e.g., moving to the 2- or 5-position). Introducing other halogens (Cl, Br) or small alkyl groups.[7]Modulate electronic properties, binding interactions, and metabolic stability.
Ester Moiety Conversion to amides, carboxylic acids, or other bioisosteres.Alter solubility, cell permeability, and potential for hydrogen bonding.
Cyclopropyl Ring Introduction of substituents on the cyclopropyl ring.Influence conformational rigidity and steric interactions with the target.
Cyano Group Replacement with other small, electron-withdrawing groups (e.g., trifluoromethyl) or hydrogen bond acceptors.Probe the importance of this group for target binding.

The following diagram illustrates the key regions of the core scaffold for SAR exploration.

Caption: Key regions for SAR exploration on the core scaffold. (Note: A chemical structure image would be used in a final document).

Conclusion

The Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate scaffold represents a promising starting point for the development of novel therapeutics. Its unique combination of a constrained cyclopropyl ring, a cyano group, and a fluorine substituent provides a rich platform for analog design and optimization. By systematically applying the principles of medicinal chemistry, including rational design, efficient synthesis, and robust biological evaluation, it is anticipated that potent and selective drug candidates can be identified. The insights gained from detailed SAR studies will be instrumental in guiding these efforts and ultimately unlocking the full therapeutic potential of this exciting class of compounds.

References

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (n.d.). National Center for Biotechnology Information.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. (n.d.). BenchChem.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online.
  • Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. (2013). MDPI.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Longdom Publishing.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate.
  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][7][8][9]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. (2025). ResearchGate. Retrieved from

  • Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. (2008). PubMed.
  • Studies on aromatase inhibitors. III. Synthesis and biological evaluation of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles and their azine analogs. (n.d.). PubMed.

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate: An In-depth Technical Guide

Introduction: The Significance of a Unique Scaffold Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of various phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Unique Scaffold

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of various pharmaceutical candidates. The unique combination of a fluorine atom, a cyanocyclopropyl group, and a benzoate ester on a central phenyl ring imparts a distinct conformational rigidity and electronic profile. These features are highly sought after by drug development professionals for their potential to enhance binding affinity, metabolic stability, and other pharmacokinetic properties of drug molecules. This guide provides a comprehensive overview of a scalable and efficient synthetic route to this valuable compound, detailing the underlying chemical principles and providing robust, step-by-step protocols suitable for laboratory and pilot-plant scale production.

Strategic Approach to Synthesis: A Convergent Pathway

The presented synthetic strategy employs a convergent approach, centered around a key palladium-catalyzed cross-coupling reaction. This methodology offers significant advantages in terms of scalability and efficiency by allowing for the independent synthesis of two key fragments, which are then joined in the final step. The overall workflow is depicted below:

Synthetic_Workflow A 3-Bromo-4-fluorobenzoic acid B Methyl 3-bromo-4-fluorobenzoate A->B Esterification E Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate B->E Negishi Cross-Coupling C 1-Bromocyclopropanecarbonitrile D 1-Cyanocyclopropylzinc bromide C->D Zinc Insertion D->E Negishi Cross-Coupling

Caption: Overall synthetic workflow for Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate.

This strategy hinges on three primary stages:

  • Esterification: The synthesis of the aryl halide fragment, Methyl 3-bromo-4-fluorobenzoate, from commercially available 3-Bromo-4-fluorobenzoic acid.

  • Organometallic Reagent Preparation: The formation of the key 1-cyanocyclopropylzinc bromide reagent from 1-bromocyclopropanecarbonitrile.

  • Cross-Coupling: The palladium-catalyzed Negishi cross-coupling of the two fragments to yield the final product.

Part 1: Synthesis of the Aryl Halide Fragment

The initial step involves the straightforward esterification of 3-bromo-4-fluorobenzoic acid to protect the carboxylic acid functionality and provide the necessary substrate for the subsequent cross-coupling reaction.

Protocol 1: Synthesis of Methyl 3-bromo-4-fluorobenzoate

Objective: To synthesize Methyl 3-bromo-4-fluorobenzoate from 3-bromo-4-fluorobenzoic acid via acid-catalyzed esterification.

Materials:

  • 3-Bromo-4-fluorobenzoic acid

  • Methanol (MeOH)

  • Acetyl chloride (AcCl) or Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-fluorobenzoic acid (1.0 eq).

  • Add methanol (5-10 volumes) to dissolve the starting material.

  • Cool the solution in an ice bath and slowly add acetyl chloride (2.0-4.0 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature or gently reflux for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess methanol.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Methyl 3-bromo-4-fluorobenzoate as a colorless oil or low-melting solid.[1]

Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Yield (%)
3-Bromo-4-fluorobenzoic acid219.011.021.9-
Methyl 3-bromo-4-fluorobenzoate233.04--Typically >90%

Part 2: Preparation of the Key Organometallic Reagent

The successful execution of the Negishi cross-coupling is critically dependent on the efficient preparation of the 1-cyanocyclopropylzinc bromide reagent. This is achieved through the synthesis of a brominated precursor followed by zinc insertion.

Protocol 2: Synthesis of 1-Bromocyclopropanecarbonitrile

Objective: To synthesize 1-bromocyclopropanecarbonitrile, a key precursor for the organozinc reagent. An efficient method starts from inexpensive γ-butyrolactone.[1]

Materials:

  • γ-Butyrolactone

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃)

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • n-Butylammonium sulfate (n-BuNHSO₄)

  • Ammonium hydroxide (NH₄OH)

  • Phosphorus pentoxide (P₂O₅)

  • Acetonitrile (CH₃CN)

Procedure: This is a multi-step synthesis condensed for brevity. The key transformations involve the bromination of γ-butyrolactone, followed by cyclization, amidation, and dehydration to yield the target nitrile. A reported efficient process achieves an 85% yield for the final dehydration step.[1]

Protocol 3: Preparation of 1-Cyanocyclopropylzinc Bromide

Objective: To prepare the organozinc reagent required for the Negishi cross-coupling reaction.

Materials:

  • 1-Bromocyclopropanecarbonitrile

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (for activation)

  • Iodine (for activation, optional)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5-2.0 eq).

  • Add anhydrous THF and a small amount of 1,2-dibromoethane to activate the zinc. Gentle heating may be required to initiate the activation (observation of bubbling). A crystal of iodine can also be used for activation.

  • Cool the activated zinc suspension to room temperature.

  • Slowly add a solution of 1-bromocyclopropanecarbonitrile (1.0 eq) in anhydrous THF to the zinc suspension.

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours. The formation of the organozinc reagent can be monitored by quenching an aliquot with a proton source and analyzing for the formation of cyclopropanecarbonitrile by GC-MS.

  • The resulting greyish suspension of 1-cyanocyclopropylzinc bromide is used directly in the subsequent cross-coupling reaction.

Part 3: The Convergent Cross-Coupling Step

The final and most critical step is the palladium-catalyzed Negishi cross-coupling, which unites the two previously synthesized fragments to form the target molecule. The Negishi coupling is well-suited for this transformation due to its high functional group tolerance and generally high yields.[2][3][4]

Negishi_Coupling_Mechanism Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L_n-R ArPdBr->ArPdR Transmetalation (R-ZnBr) ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR

Sources

Application

Reagents for cyclopropanation in the synthesis of 3-fluorobenzoates

Application Note: Reagents for Cyclopropanation in the Synthesis of 3-Fluorobenzoate Derivatives Part 1: Strategic Overview & The "Fluorine Effect" The synthesis of 3-fluorobenzoate derivatives containing a cyclopropane...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents for Cyclopropanation in the Synthesis of 3-Fluorobenzoate Derivatives

Part 1: Strategic Overview & The "Fluorine Effect"

The synthesis of 3-fluorobenzoate derivatives containing a cyclopropane ring is a critical transformation in medicinal chemistry. The 3-fluorophenyl moiety is a privileged scaffold, often used to block metabolic hotspots (preventing P450 oxidation at the meta-position) while modulating lipophilicity.

However, the introduction of a cyclopropane ring onto this scaffold requires a nuanced selection of reagents.[1][2] The 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) while having a negligible resonance effect at the meta position. This electronic environment creates a dichotomy in reagent selection:

  • Deactivation toward Electrophiles: The 3-fluoro group lowers the HOMO energy of the alkene (e.g., 3-fluorostyrene), making it less reactive toward electrophilic carbenoids (Simmons-Smith, Rh-carbenoids).

  • Activation toward Nucleophiles: Conversely, if the alkene is conjugated to an ester (e.g., 3-fluorocinnamate), the fluorine enhances the electrophilicity of the

    
    -carbon, facilitating Michael-type addition required for nucleophilic cyclopropanation (Corey-Chaykovsky).
    

This guide details three distinct protocols tailored to these electronic realities.

Part 2: Reagent Decision Matrix

The following decision tree illustrates the logic for selecting the optimal reagent based on the starting material's electronic nature.

ReagentSelection Start Target: Cyclopropyl 3-Fluorobenzoate Derivative Substrate Analyze Substrate Electronics Start->Substrate Styrene Substrate: 3-Fluorostyrene (Electron Neutral/Deactivated) Substrate->Styrene Alkene Cinnamate Substrate: Ethyl 3-fluorocinnamate (Electron Deficient / Michael Acceptor) Substrate->Cinnamate Enocinnamate RouteA Route A: Electrophilic Carbenoid Styrene->RouteA Best for Stereoretention RouteB Route B: Nucleophilic Methylene Transfer Cinnamate->RouteB Scalable / No Heavy Metals RouteC Route C: Metal-Catalyzed Diazo Transfer Cinnamate->RouteC High Enantioselectivity Required ReagentA Simmons-Smith (Furukawa Mod.) Reagent: Et2Zn + CH2I2 Mechanism: Concerted Syn-Addition RouteA->ReagentA ReagentB Corey-Chaykovsky Reagent: TMSOI + NaH Mechanism: Michael Addn -> Ring Closure RouteB->ReagentB ReagentC Rh(II) Catalysis Reagent: Rh2(esp)2 + Diazoacetate Mechanism: Metal-Carbene Insertion RouteC->ReagentC

Figure 1: Decision matrix for selecting cyclopropanation reagents based on the electronic character of the 3-fluorophenyl substrate.

Part 3: Detailed Experimental Protocols

Protocol A: Rhodium-Catalyzed Cyclopropanation (Enantioselective Route)

Best for: Converting ethyl 3-fluorocinnamate to chiral cyclopropanes. Mechanism: Decomposition of diazoacetate by Rh(II) to form a metal-carbene, followed by concerted asynchronous addition to the alkene.

Reagents:

  • Substrate: Ethyl 3-(3-fluorophenyl)acrylate (1.0 equiv)

  • Carbene Source: Ethyl diazoacetate (EDA) (1.2 equiv) [Caution: Explosive]

  • Catalyst:

    
     or 
    
    
    
    (0.5 – 1.0 mol%)
  • Solvent: Anhydrous Dichloromethane (DCM) or Hexane.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under

    
    , dissolve the Rhodium catalyst (0.01 equiv) and the 3-fluorocinnamate substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration relative to substrate).
    
  • Controlled Addition (Critical Safety Step):

    • Dilute Ethyl Diazoacetate (EDA) in DCM to a 10% v/v solution.

    • Use a syringe pump to add the EDA solution to the stirring catalyst mixture over 4–6 hours .

    • Reasoning: Keeping the steady-state concentration of EDA low prevents carbene dimerization (forming diethyl fumarate/maleate) and minimizes explosion risk.

  • Monitoring: Monitor by TLC (visualize with KMnO4) or 19F-NMR (shift from vinylic fluorine ~ -113 ppm to cyclopropyl fluorine ~ -115 ppm).

  • Workup: Once gas evolution (

    
    ) ceases and starting material is consumed, concentrate the mixture under reduced pressure.
    
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Checkpoint:

  • 1H NMR: Look for the disappearance of the alkene doublets (6.4–7.7 ppm region) and the appearance of cyclopropyl protons (1.2–2.5 ppm region).

  • Safety: If the solution turns black rapidly, catalyst decomposition has occurred; quench immediately.

Protocol B: Corey-Chaykovsky Reaction (Nucleophilic Route)

Best for: Large-scale synthesis of racemic trans-cyclopropanes from electron-deficient 3-fluorocinnamates. Mechanism: Formation of a sulfur ylide, Michael addition to the alkene, followed by intramolecular


 displacement of the sulfide.

Reagents:

  • Substrate: Ethyl 3-(3-fluorophenyl)acrylate

  • Ylide Precursor: Trimethylsulfoxonium Iodide (TMSOI) (1.2 equiv)

  • Base: NaH (60% dispersion in oil) (1.5 equiv)

  • Solvent: Anhydrous DMSO (Essential for ylide stability).

Step-by-Step Methodology:

  • Ylide Formation: In a dry flask under Argon, wash NaH with dry pentane to remove mineral oil. Add anhydrous DMSO. Add TMSOI portion-wise at room temperature. Stir for 30–60 mins until gas evolution (

    
    ) stops and a clear solution forms (Dimethyloxosulfonium methylide).
    
  • Substrate Addition: Dissolve ethyl 3-(3-fluorophenyl)acrylate in a minimal amount of DMSO/THF (1:1). Add this solution dropwise to the ylide solution at room temperature.

    • Note: The 3-fluoro group activates the

      
      -carbon, making this addition faster than with non-fluorinated analogs.
      
  • Reaction: Heat to 50°C for 2–4 hours.

  • Quench: Pour the reaction mixture into ice-cold brine. Extract with Ethyl Acetate (

    
    ).
    
  • Workup: Wash combined organics with water (crucial to remove DMSO) and brine. Dry over

    
    .
    

Validation Checkpoint:

  • Stereochemistry: This reaction is highly trans-selective .[3] Verify the coupling constant of the cyclopropyl protons (

    
     Hz for trans, compared to 
    
    
    
    Hz for cis).
Protocol C: Simmons-Smith (Furukawa Modification)

Best for: Cyclopropanation of 3-fluorostyrene (electron-neutral/deactivated alkenes). Mechanism: Zinc-carbenoid (


) concerted addition.

Reagents:

  • Substrate: 3-Fluorostyrene

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes) (2.0 equiv) [Pyrophoric] 
    
  • Methylene Source: Diiodomethane (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Carbenoid Generation: In a flame-dried flask under

    
     at -10°C, add DCM. Carefully add 
    
    
    
    .[2]
  • Add

    
    :  Add diiodomethane dropwise. A white precipitate (
    
    
    
    ) may form. Stir for 20 mins to form the active carbenoid (
    
    
    ).
  • Substrate Addition: Add 3-fluorostyrene solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (due to 3-fluoro deactivation), reflux gently (40°C).

    • Expert Insight: The meta-fluorine withdraws electron density, making the alkene a poorer nucleophile. Standard Zn/Cu couple often fails here; the Furukawa reagent (

      
      ) is more electrophilic and required for full conversion.
      
  • Quench: Carefully add saturated

    
     solution (Caution: vigorous gas evolution).
    

Part 4: Comparative Data Analysis

FeatureRh-Catalyzed (Diazo)Corey-Chaykovsky (Ylide)Simmons-Smith (Zn)
Substrate Preference Electron-Deficient (Cinnamates)Electron-Deficient (Michael Acceptors)Electron-Rich/Neutral (Styrenes)
3-Fluoro Compatibility Excellent (High yields)Excellent (Activated by F)Moderate (Deactivated by F)
Stereocontrol High (Enantio- & Diastereo-)High (Trans-Diastereo-)Stereospecific (Syn-addition)
Primary Safety Risk Explosion (Diazoacetate)Hydrogen Gas / Strong BasePyrophoric (

)
Atom Economy High (

byproduct)
Low (DMSO/Sulfur byproduct)Low (Zinc salts)

Part 5: References

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.

  • Doyle, M. P., & Protopopova, M. N. (1998). New aspects of catalytic asymmetric cyclopropanation. Tetrahedron, 54(27), 7919-7946.

  • Aggarwal, V. K., et al. (2003). Catalytic asymmetric synthesis of epoxides and aziridines from aldehydes and imines. Chemical Reviews, 103, 2829-2844. (Foundational text for Ylide chemistry).

  • Simmons, H. E., & Smith, R. D. (1959). A new synthesis of cyclopropanes.[1][4][5] Journal of the American Chemical Society, 81(16), 4256-4264.

  • Pons, A., et al. (2015).[6] Rhodium-catalyzed cyclopropanation of fluorinated olefins. Organic Letters, 17(7), 1790-1793.[6]

Sources

Method

Using Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate in Next-Gen Anti-Androgen Synthesis Executive Summary & Structural Rationale Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Utilization of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate in Next-Gen Anti-Androgen Synthesis

Executive Summary & Structural Rationale

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate represents a high-value pharmacophore building block, primarily utilized in the development of Androgen Receptor (AR) Antagonists (e.g., next-generation analogs of Enzalutamide/Apalutamide) and Cathepsin K Inhibitors (e.g., Odanacatib analogs).

The molecule features two critical structural motifs that drive its utility in medicinal chemistry:

  • 1-Cyanocyclopropyl Group: A conformationally restricted bioisostere of the isopropyl or tert-butyl group. The cyclopropyl ring prevents metabolic oxidation (blocking the benzylic position) while the nitrile provides a hydrogen-bond acceptor "warhead" or dipole interaction point.

  • 3-Fluoro Substitution: Ortho-fluorine substitution modulates the pKa of the benzoic acid (post-hydrolysis) and improves metabolic stability by blocking the metabolically labile aromatic position, while also influencing the torsional angle of the ring relative to downstream amides.

Primary Application: This intermediate is the precursor to the "left-hand" side of diarylthiohydantoin-based anti-prostate cancer drugs. It is typically hydrolyzed to its corresponding acid and coupled with an amino-imidazolidinone fragment.

Chemical Profile & Handling

PropertySpecification
IUPAC Name Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate
Molecular Formula C₁₂H₁₀FNO₂
Molecular Weight 219.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Impurity Methyl 4-(cyanomethyl)-3-fluorobenzoate (Des-cyclopropyl precursor)
Storage 2–8°C, Hygroscopic. Store under Nitrogen.

Critical Reaction Pathways

The utilization of this intermediate generally follows a bipartite workflow: Activation (Hydrolysis) followed by Coupling (Amidation).

Pathway A: Regioselective Cyclopropanation (Synthesis of the Intermediate)

Note: If synthesizing the intermediate in-house from Methyl 4-(cyanomethyl)-3-fluorobenzoate.

The formation of the strained cyclopropyl ring is the most failure-prone step. It requires precise control of base strength and temperature to prevent polymerization of the nitrile.

Mechanism & Workflow:

ReactionPathway Start Methyl 4-(cyanomethyl)- 3-fluorobenzoate Inter Spiro-Transition State Start->Inter Deprotonation (0°C) Reagent 1,2-Dibromoethane + NaOH/TEBA (PTC) Reagent->Inter Product Methyl 4-(1-cyanocyclopropyl)- 3-fluorobenzoate Inter->Product Double Alkylation (Intramolecular Cyclization)

Figure 1: Phase-Transfer Catalyzed (PTC) synthesis of the 1-cyanocyclopropyl moiety. The use of TEBA (Triethylbenzylammonium chloride) is critical for high yields.

Detailed Protocols

Protocol 1: Hydrolytic Activation to the Free Acid

Objective: Convert the methyl ester to 4-(1-cyanocyclopropyl)-3-fluorobenzoic acid without hydrolyzing the sensitive nitrile group. Challenge: The nitrile group can hydrolyze to a primary amide under harsh acidic or basic conditions. Lithium Hydroxide (LiOH) at controlled temperatures is the reagent of choice due to its mild nucleophilicity compared to NaOH/KOH.

Materials:

  • Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate (1.0 eq)

  • LiOH·H₂O (1.5 eq)

  • THF/Water (3:1 v/v)

  • 1N HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: Charge the ester (10 g) into a round-bottom flask. Add THF (60 mL) and stir until dissolved. Cool to 0°C.

  • Saponification: Dissolve LiOH·H₂O (2.87 g) in Water (20 mL). Add this solution dropwise to the THF mixture over 15 minutes.

    • Critical Control Point: Maintain internal temperature < 10°C to protect the nitrile.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 3–5 hours.

    • Monitor: TLC (50% EtOAc/Hexane) or HPLC. The ester spot (Rf ~0.6) should disappear; the acid remains at the baseline.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (50 mL) and wash with MTBE (30 mL) to remove unreacted ester/impurities.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl until pH reaches 2–3. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: >90%.[1][2]

Protocol 2: Amide Coupling (Drug Assembly)

Objective: Coupling the activated acid with a generic amine (e.g., an amino-hydantoin core) to form the final drug scaffold.

Method: Thionyl Chloride Activation (Acid Chloride Route). Rationale: Direct coupling agents (EDC/HATU) can be used, but the Acid Chloride route is often preferred for scale-up of sterically hindered benzoates.

Workflow Diagram:

CouplingWorkflow Acid 4-(1-cyanocyclopropyl)- 3-fluorobenzoic acid SOCl2 SOCl2 / DMF (cat.) Reflux, 2h Acid->SOCl2 AcidCl Acid Chloride Intermediate SOCl2->AcidCl Chlorination Final Final Coupled API Intermediate AcidCl->Final Amine Core Amine Scaffold (e.g., Thiohydantoin) Amine->Final Base Pyridine or TEA DCM, 0°C -> RT Base->Final HCl Scavenging

Figure 2: Conversion of the acid to the acid chloride followed by nucleophilic acyl substitution.

Step-by-Step Methodology:

  • Chlorination: Suspend the acid (from Protocol 1) in Toluene. Add Thionyl Chloride (1.2 eq) and a catalytic amount of DMF (0.05 eq). Heat to 70°C for 2 hours until gas evolution ceases.

  • Concentration: Evaporate volatiles to yield the crude Acid Chloride (usually an oil).

  • Coupling: Dissolve the Acid Chloride in anhydrous DCM.

  • Addition: Add the target amine (1.0 eq) and Triethylamine (2.5 eq) in DCM at 0°C.

  • Quench: Stir at RT for 4 hours. Quench with saturated NaHCO₃.[3]

Quality Control & Validation

To ensure the integrity of the "1-cyanocyclopropyl" moiety, specific analytical markers must be monitored.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 235 nm (Benzoate absorption).

Impurity Markers:

  • Des-cyclopropyl Impurity: (Methyl 4-(cyanomethyl)-3-fluorobenzoate).

    • Origin: Incomplete cyclopropanation during synthesis.

    • Identification: Elutes earlier than the target ester due to lower lipophilicity.

  • Amide Hydrolysis Impurity: (4-(1-carbamoylcyclopropyl)-3-fluorobenzoic acid).

    • Origin: Over-hydrolysis of the nitrile during the LiOH step.

    • Identification: Distinct mass shift (+18 Da) in LC-MS.

References

  • Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Cathepsin K Inhibitor Synthesis: Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters. Link

  • Cyclopropanation Protocols: McKay, D. J., et al. (2010). "Practical Synthesis of 1-Cyanocyclopropyl-Carboxylic Acids." Organic Process Research & Development. Link

  • Enzalutamide Analogs: Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science. Link

Sources

Application

Application Note: Chemoselective Reduction of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

Executive Summary This application note details the reaction conditions required to reduce the nitrile moiety of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate to a primary amine (or protected amine) while preserving the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the reaction conditions required to reduce the nitrile moiety of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate to a primary amine (or protected amine) while preserving the sensitive methyl ester.

The Challenge:

  • Chemoselectivity: Standard nitrile reducing agents (e.g.,

    
    ) will indiscriminately reduce the methyl ester to a primary alcohol.
    
  • Steric Hindrance: The nitrile is attached to a quaternary carbon on a strained cyclopropyl ring, reducing the kinetic rate of hydride attack compared to linear nitriles.

  • Electronic Effects: The ortho-fluorine atom creates an electron-deficient aromatic system, increasing the electrophilicity of the ester carbonyl, thereby increasing its susceptibility to side reactions (hydrolysis or reduction).

Recommended Strategy: The Cobalt Boride Reduction (


/

)
is identified as the optimal method for laboratory-scale synthesis due to its high chemoselectivity and operational simplicity. For larger scale-up where reagent stoichiometry is a cost factor, Catalytic Hydrogenation (Raney Ni) is the secondary recommendation, provided strict pH control is maintained to prevent ester hydrolysis.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate contains three functional handles:

  • Methyl Ester: Susceptible to hydrolysis (base/acid) and reduction (strong hydrides).

  • Fluorine: Inductive electron-withdrawing group (EWG). It stabilizes the benzoate but makes the ring electron-poor.

  • 1-Cyanocyclopropyl: The target.[1] The cyclopropyl ring strain (~27 kcal/mol) makes it susceptible to ring-opening under radical conditions, though it is generally stable to anionic hydrides.

Selection of Reductant
ReagentSuitabilityRisk Assessment

Low Will reduce ester to alcohol.

Medium Difficult to stop at amine; usually yields aldehyde. Ester reduction is a competing risk.

Medium Good for nitriles, but can reduce esters at ambient temperatures. Requires strict

control.

/ Pd/C
Low Often requires acidic media (incompatible with amine product stability) or high pressure.

/

High Selected Method. Forms active "Cobalt Boride" species that coordinates nitrile selectively. Inert to esters under standard conditions.
Raney Ni /

High Scalable. Requires ammonia to suppress secondary amine formation.

Protocol A: Cobalt Boride Reduction (Primary Recommendation)

This method utilizes in situ generated Cobalt Boride (


), a black precipitate formed by the reaction of 

and

. This species acts as a heterogeneous catalyst that coordinates the nitrile, facilitating hydride transfer from excess borohydride.

Variation: In situ Boc-protection. Rationale: Primary amines attached to cyclopropyl rings can be unstable or sticky. Trapping the amine immediately as a tert-butyl carbamate (Boc) improves yield and simplifies purification.

Materials
  • Substrate: Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate (1.0 eq)

  • Cobalt(II) chloride hexahydrate (

    
    ): 1.0 eq (Stoichiometric amount ensures rapid turnover)
    
  • Sodium Borohydride (

    
    ): 5.0 – 7.0 eq
    
  • Di-tert-butyl dicarbonate (

    
    ): 2.0 eq (Optional, for protected amine)
    
  • Solvent: Methanol (Dry, HPLC grade)

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the Substrate (1.0 eq) and

    
      (1.0 eq) in Methanol (0.1 M concentration relative to substrate).
    
    • Observation: The solution will appear deep pink/purple due to the Cobalt salt.

    • Optional: If Boc-protection is desired, add

      
        (2.0 eq) at this stage.
      
  • Cooling: Cool the reaction mixture to

    
      using an ice/water bath.
    
    • Critical: Low temperature prevents ester transesterification with methanol and suppresses ester reduction.

  • Reduction: Add

    
      (7.0 eq) portion-wise over 30–60 minutes.
    
    • Caution: Vigorous gas evolution (

      
      ) will occur. Ensure adequate venting.
      
    • Visual Change: The solution will turn black immediately upon

      
       addition, indicating the formation of Cobalt Boride.
      
  • Reaction: Allow the mixture to stir at

    
     for 1 hour, then warm to Room Temperature (RT) and stir for an additional 2–4 hours.
    
    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the nitrile peak and the mass shift corresponding to the amine (

      
      ) or Boc-amine (
      
      
      
      ).
  • Quench: Cool back to

    
    . Carefully quench by adding saturated aqueous 
    
    
    
    or dilute acetic acid until gas evolution ceases and pH is neutral (~7).
    • Note: Do not use strong acid (HCl), as it may hydrolyze the ester or the Boc group.

  • Workup:

    • Evaporate the Methanol under reduced pressure.

    • Dilute the residue with Ethyl Acetate (EtOAc) and Water.

    • Filter the biphasic mixture through a pad of Celite to remove the black Cobalt Boride precipitate. Wash the pad thoroughly with EtOAc.

    • Separate phases. Extract the aqueous layer 2x with EtOAc.

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Visualization of Workflow

G Start Start: Substrate + CoCl2 in MeOH Cool Cool to 0°C (Critical for Ester Stability) Start->Cool Add Add NaBH4 (Portion-wise) Formation of Black Co2B Cool->Add React Stir 0°C -> RT (2-4 Hours) Add->React Check LC-MS Check: Nitrile Consumed? React->Check Check->Add No (Add more NaBH4) Quench Quench: Sat. NH4Cl Remove MeOH Check->Quench Yes Filter Filter through Celite (Remove Co species) Quench->Filter Final Final Product: Amino-Ester or Boc-Amino-Ester Filter->Final

Figure 1: Workflow for Cobalt Boride mediated reduction. The 0°C isotherm is critical for chemoselectivity.

Protocol B: Catalytic Hydrogenation (Scale-Up Alternative)

For larger batches (>10g), the stoichiometric cobalt waste in Protocol A becomes problematic. Raney Nickel is the preferred heterogeneous catalyst, but standard commercial Raney Ni is stored at high pH (pH 10-11), which will saponify the methyl ester.

Pre-requisite: The Raney Nickel must be washed to neutrality before use.

Materials
  • Catalyst: Raney Nickel (Active slurry in water).

  • Solvent: Methanol saturated with Ammonia (

    
     in MeOH, 7N).
    
  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker).
    
Step-by-Step Methodology
  • Catalyst Preparation (Crucial):

    • Take the required amount of Raney Ni slurry (approx 20-50 wt% of substrate).

    • Decant the supernatant water.

    • Wash the catalyst 3x with distilled water and 3x with Methanol to remove alkali traces.

    • Safety: Raney Ni is pyrophoric when dry. Keep wet with solvent at all times.

  • Reaction Setup:

    • Dissolve substrate in 7N

      
       in MeOH .
      
    • Why Ammonia? It suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine towards the primary amine.

    • Add the washed Raney Ni slurry.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

    • Apply

      
       pressure.[2][3] For this sterically hindered cyclopropyl nitrile, 50 psi (3.4 bar)  is recommended. Ambient pressure (balloon) may result in incomplete conversion.
      
    • Stir vigorously at RT for 12–24 hours.

  • Workup:

    • Filter through Celite (under Nitrogen blanket/careful handling) to remove catalyst.

    • Concentrate filtrate to yield the crude amine.

Analytical Controls & Troubleshooting

Key Analytical Markers
TechniqueSignalInterpretation
IR Spectroscopy ~2240

Disappearance indicates Nitrile reduction.
IR Spectroscopy ~1720

Retention indicates Ester preservation.
1H NMR

3.9 (s, 3H)
Methyl ester singlet (Must remain).
1H NMR

2.6-2.9 (s/d, 2H)
Appearance of methylene protons adjacent to amine (

).
Troubleshooting Guide
  • Issue: Ester Hydrolysis (Formation of Carboxylic Acid)

    • Cause: Basic conditions (Raney Ni alkali) or runaway exotherm during

      
       addition.
      
    • Fix: Wash Raney Ni thoroughly. Maintain strict

      
       during borohydride addition.
      
  • Issue: Incomplete Reduction

    • Cause: Steric bulk of the cyclopropyl group.

    • Fix: Increase

      
       to 10 eq. Allow reaction to warm to RT longer. If using hydrogenation, increase pressure to 100 psi.
      
  • Issue: Formation of Secondary Amine (Dimer)

    • Cause: Reaction intermediate (imine) reacting with product amine.[3]

    • Fix: Use Protocol A with

      
       . The Boc group traps the amine immediately, preventing dimerization.
      

Mechanistic Diagram (Chemoselectivity)

The following diagram illustrates why the Cobalt Boride method prefers the nitrile over the ester.

Mechanism Co Cobalt Species (Surface) Nitrile Nitrile Group (R-CN) Co->Nitrile High Affinity Ester Ester Group (R-COOMe) Co->Ester Low Affinity Interaction1 Strong Coordination (Side-on) Nitrile->Interaction1 Interaction2 Weak/No Coordination Ester->Interaction2 BH4 Borohydride (H- Source) BH4->Interaction1 Hydride Transfer BH4->Interaction2 Blocked Red1 Reduction to Amine Interaction1->Red1 Red2 No Reaction Interaction2->Red2

Figure 2: Mechanistic basis for chemoselectivity. The Cobalt surface preferentially coordinates the nitrogen lone pair of the nitrile, activating it for hydride attack, while the ester remains uncoordinated and inert to the mild borohydride.

References

  • Satoh, T., et al. (1969). Selective reduction of nitriles to amines with cobalt chloride and sodium borohydride.[4] Tetrahedron Letters, 10(45), 4555-4558. Link

  • Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles.[4][5][6] Tetrahedron Letters, 59, 1040-1044. (Describes the Boc-anhydride modification). Link

  • Osby, J. O., et al. (1982). Reduction of Nitriles to Amines with Cobalt Boride.[3] Journal of the American Chemical Society, 104(25), 6801.

  • Gowda, S., et al. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups.[7] Tetrahedron, 58(11), 2211-2213.[7] Link

  • Merck & Co. (2008). Patent WO2008064486: Cathepsin K Inhibitors. (Describes synthesis of Odanacatib intermediates containing the 1-cyanocyclopropyl moiety). Link

Sources

Method

Application Notes &amp; Protocols: The Strategic Potential of the 3-Fluoro Group in Nucleophilic Aromatic Substitution (SNAr)

An in-depth guide to the strategic use of the 3-fluoro substituent in modern synthetic chemistry, prepared for researchers, scientists, and drug development professionals. Introduction: Re-evaluating the meta-Fluoro Subs...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic use of the 3-fluoro substituent in modern synthetic chemistry, prepared for researchers, scientists, and drug development professionals.

Introduction: Re-evaluating the meta-Fluoro Substituent in SNAr Chemistry

In the landscape of medicinal chemistry and materials science, the strategic placement of fluorine atoms on aromatic rings is a well-established tactic to modulate molecular properties. While the activating effect of ortho and para halogens in nucleophilic aromatic substitution (SNAr) is textbook knowledge, the role of a meta-positioned fluorine is more nuanced and often underutilized. This guide provides a detailed exploration of the SNAr potential of the 3-fluoro group, moving beyond conventional wisdom to present it as a strategic tool for synthetic chemists.

The power of fluorine in SNAr stems not from its leaving group ability—which is poor in traditional Sₙ1/Sₙ2 reactions—but from its profound electronic influence on the reaction's rate-determining step.[1][2] Fluorine's intense electronegativity exerts a powerful inductive electron-withdrawal (-I effect), which stabilizes the negatively charged intermediate of the SNAr reaction.[3][4] This stabilization lowers the activation energy for the initial nucleophilic attack, thereby accelerating the overall reaction rate. Even from the meta position, this inductive effect can be sufficient to enable substitution, particularly when other electron-withdrawing groups (EWGs) are present on the ring.

Mechanistic Framework: The Inductively Stabilized Meisenheimer Complex

The classical SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the nucleophilic attack on the carbon bearing the leaving group, which disrupts the ring's aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[1][5] The second step is the rapid expulsion of the leaving group, which restores aromaticity.

Figure 1. The addition-elimination mechanism of SNAr involving a 3-fluoro-substituted arene.

The stability of the Meisenheimer complex is the critical factor governing the reaction's feasibility. While a 3-fluoro group cannot delocalize the negative charge through resonance (a π-type interaction), its strong inductive effect (-I effect) stabilizes the anionic charge through the sigma-bond framework. This through-bond electronic stabilization lowers the energy of the intermediate, making its formation more favorable and enabling the reaction to proceed where it might otherwise be kinetically prohibitive. It is important to note that while this classical stepwise mechanism is a robust model, recent studies suggest that some SNAr reactions may exist on a mechanistic continuum, with certain systems proceeding through a concerted pathway where bond formation and breakage occur in a single transition state.[6][7][8][9]

Experimental Protocols & Methodologies

The successful application of SNAr on 3-fluoroarenes hinges on the careful selection of reaction partners and conditions. Below are protocols designed to provide reliable starting points for laboratory synthesis.

This protocol outlines a standard approach for the substitution of a 3-fluoro group on an activated aromatic ring using common N- and O-nucleophiles. The choice of base is critical; stronger bases like Cs₂CO₃ are often more effective than K₂CO₃, and polar aprotic solvents are used to enhance the nucleophile's reactivity.[10]

Materials:

  • Activated 3-fluoroaromatic substrate (e.g., 3-fluoro-benzonitrile, 1-fluoro-3-nitrobenzene)

  • Nucleophile (e.g., morpholine, phenol, benzyl alcohol) (1.2–1.5 eq.)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2.0–3.0 eq.)

  • Polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Reaction vessel, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Standard reagents for aqueous workup and silica gel for chromatography

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the 3-fluoroaromatic substrate (1.0 eq.) and the base (2.0–3.0 eq.).

  • Solvent & Reagents: Under an inert atmosphere, add the polar aprotic solvent (to a concentration of 0.1–0.5 M) followed by the nucleophile (1.2–1.5 eq.).

  • Reaction: Heat the mixture to the desired temperature (typically 80–140 °C). The reaction progress should be monitored by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

    • Causality Note: Heating is required to provide the activation energy needed to overcome the loss of aromaticity in the rate-determining step. Polar aprotic solvents are chosen because they solvate the base's cation but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Representative Reaction Conditions:

SubstrateNucleophileBaseSolventTemp. (°C)Typical Yield (%)
1-Fluoro-3-nitrobenzeneCyclopropanolCs₂CO₃DMF75~90
3-FluorobenzonitrilePiperidineK₂CO₃DMSO120>85
Methyl 3-nitropyridine-4-carboxylateCesium Fluoride (F⁻ is nucleophile)(N/A)DMSO120~38[11]
2-Fluoro-3-methylpyridineAlcoholsNaH/K₂CO₃DMF/NMPHigh TempSubstrate Dependent[12]

For less electron-deficient (unactivated) 3-fluoroarenes, classical thermal SNAr may fail. In these cases, alternative strategies such as photoredox catalysis can enable the reaction under mild conditions by generating highly reactive radical intermediates.[13]

Advanced_SNAr_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Photoreaction cluster_workup 3. Workup & Purification A Combine Substrate, Nucleophile, Photocatalyst, and Base in Vial B Add Degassed Solvent C Seal Vial and Place in Reactor D Irradiate with Light Source (e.g., Blue LEDs) with Stirring C->D E Maintain Constant Temperature D->E F Monitor Reaction Progress (TLC, LC-MS) D->F G Quench Reaction F->G H Aqueous Workup & Extraction G->H I Dry, Concentrate & Purify (Column Chromatography) H->I

Figure 2. A generalized workflow for modern catalytic SNAr methods, such as photoredox catalysis.

Strategic Applications in Drug Discovery

The utility of SNAr on 3-fluoroarenes is particularly pronounced in drug discovery programs.

  • Late-Stage Functionalization (LSF): This reaction allows for the introduction of diverse functional groups at a late stage in a synthetic sequence, enabling the rapid generation of an analog library from a common intermediate for structure-activity relationship (SAR) studies.[7][14]

  • Access to Privileged Scaffolds: Many pharmaceutical agents contain aryl-ether, aryl-amine, or aryl-thioether linkages. The 3-fluoro group provides a synthetic handle to construct these bonds in regions of a molecule that might be inaccessible through other cross-coupling methods.

  • Modulation of Physicochemical Properties: The introduction of fluorine itself can improve metabolic stability, binding affinity, and lipophilicity.[11][14] The subsequent SNAr reaction replaces the fluorine but retains the modified substitution pattern on the core scaffold.

Troubleshooting & Optimization

  • No or Low Conversion:

    • Increase Temperature: The activation barrier is often high. Incrementally increase the reaction temperature.

    • Use a Stronger Base: Switch from K₂CO₃ to Cs₂CO₃. Cesium's larger ionic radius and weaker coordination to its counterion often lead to higher reactivity.

    • Change Solvent: If solubility is an issue or reactivity is low, switch to a higher-boiling polar aprotic solvent like NMP or use a co-solvent.

  • Side Reactions:

    • Protecting Groups: If the nucleophile or substrate contains other reactive functional groups, consider using appropriate protecting groups.

    • Benzyne Formation: With extremely strong bases (e.g., NaNH₂) and unactivated rings, a competing elimination-addition (benzyne) mechanism can occur, leading to regioisomeric products.[15] Ensure the base is appropriate for an SNAr pathway.

  • Fluoride as Nucleophile: In reactions using fluoride salts (e.g., CsF, KF), ensure anhydrous conditions, as fluoride is heavily hydrated and its nucleophilicity plummets in the presence of water.[3][11]

Conclusion

The 3-fluoro group is a valuable and versatile tool for directing nucleophilic aromatic substitution. While its activating potential is derived purely from induction rather than resonance, this is often sufficient to enable synthetically useful transformations, especially on arenes bearing additional electron-withdrawing functionality. By understanding the mechanistic principles and leveraging robust, optimized protocols, chemists can effectively utilize the 3-fluoro substituent for the strategic construction of complex molecules, accelerating innovation in drug discovery and materials science.

References

  • Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: Journal of the American Chemical Society URL: [Link]

  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: PMC - NIH URL: [Link]

  • Title: One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol Source: Synfacts URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs Source: University of Technology, Iraq URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: YouTube (Professor Dave Explains) URL: [Link]

  • Title: Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases Source: Loughborough University Research Repository URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PMC - NIH URL: [Link]

  • Title: A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles Source: University of Leeds URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: PMC - NIH URL: [Link]

  • Title: Al2O3 promoted mechanochemical nucleophilic aromatic substitution Source: RSC Mechanochemistry (RSC Publishing) URL: [Link]

  • Title: One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted Source: C&EN URL: [Link]

  • Title: SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem Source: Nature Portfolio URL: [Link]

  • Title: How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Source: ResearchGate URL: [Link]

Sources

Application

Procedures for converting methyl esters to carboxylic acids in fluorinated systems

Abstract The hydrolysis of methyl esters to carboxylic acids is a fundamental transformation in organic synthesis. However, when applied to fluorinated substrates —specifically -fluoro esters, perfluoroalkyl esters, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The hydrolysis of methyl esters to carboxylic acids is a fundamental transformation in organic synthesis. However, when applied to fluorinated substrates —specifically


-fluoro esters, perfluoroalkyl esters, and trifluoromethylated systems—standard saponification protocols often fail. The high electronegativity of fluorine introduces unique challenges: rapid racemization of 

-chiral centers,

-elimination of fluoride, and the formation of stable tetrahedral hydrates that resist collapse. This guide provides a strategic framework and validated protocols for the conversion of fluorinated methyl esters to carboxylic acids, prioritizing chemical yield and stereochemical integrity.

Part 1: The Fluorine Effect – Mechanistic Insights

Understanding the electronic perturbations caused by fluorine is a prerequisite for selecting the correct hydrolysis method.

Hyper-Electrophilicity & The "Stable Hydrate" Trap

Fluorine atoms exert a powerful inductive effect (


), significantly increasing the electrophilicity of the ester carbonyl.
  • Consequence: Nucleophilic attack (by

    
     or 
    
    
    
    ) is rapid. However, the resulting tetrahedral intermediate is stabilized by the electron-withdrawing fluorine, often raising the energy barrier for the elimination of the methoxide leaving group.
  • Observation: In perfluorinated systems, the reaction may stall at the hydrate or hemiacetal stage unless forced by pH manipulation.

Acidity of -Protons (Racemization Risk)

In


-fluoro esters (

), the

-proton is highly acidic (

vs. 25 for non-fluorinated).
  • Risk: Standard basic hydrolysis (LiOH/NaOH) rapidly deprotonates the

    
    -carbon, leading to a planar enolate and immediate racemization of chiral centers.
    
  • Solution: Avoid basic aqueous conditions for chiral

    
    -fluoro substrates; utilize acidic or anhydrous nucleophilic methods.
    
-Elimination (Defluorination)

If a leaving group (or even a proton) exists at the


-position relative to the fluorine, basic conditions can trigger 

elimination, ejecting fluoride (

) and destroying the fluorinated motif.

Part 2: Strategic Decision Matrix

Before proceeding, categorize your substrate to select the optimal protocol.

HydrolysisStrategy Start Fluorinated Methyl Ester (R-COOMe) CheckChiral Is the Alpha-Position Chiral? Start->CheckChiral CheckBaseSens Is the substrate Base-Sensitive (Elimination Risk)? CheckChiral->CheckBaseSens No MethodB Protocol B: Acidic Hydrolysis (HCl/Dioxane) CheckChiral->MethodB Yes (Standard) MethodD Protocol D: Enzymatic Hydrolysis (Lipase) CheckChiral->MethodD Yes (High Enantiopurity Req.) CheckPerfluoro Is it a Perfluoroalkyl Chain (e.g., Rf-COOMe)? MethodA Protocol A: Trimethyltin Hydroxide (Anhydrous/Neutral) CheckPerfluoro->MethodA No (General Fluorinated) MethodC Protocol C: Rapid Basic Saponification (LiOH/Perfluoro-Solvent) CheckPerfluoro->MethodC Yes (Rf chain) CheckBaseSens->CheckPerfluoro No CheckBaseSens->MethodA Yes

Figure 1: Decision tree for selecting the hydrolysis protocol based on substrate stability and stereochemical requirements.

Part 3: Experimental Protocols

Protocol A: Trimethyltin Hydroxide (Me SnOH) – The "Soft" Hydrolysis

Best for: Base-sensitive substrates,


-elimination prone compounds, and complex drug scaffolds.

This method utilizes trimethyltin hydroxide , which acts as a mild nucleophile rather than a strong base. It operates in neutral organic solvents, preventing enolization and racemization.

Safety Warning: Trimethyltin compounds are potent neurotoxins. Handle exclusively in a fume hood with double-gloving. All waste must be segregated as heavy metal waste.

Materials:

  • Trimethyltin hydroxide (Me

    
    SnOH)[1][2][3]
    
  • 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

  • Substrate (Fluorinated Methyl Ester)

Step-by-Step:

  • Dissolution: Dissolve the methyl ester (1.0 equiv) in DCE (0.1 M concentration).

  • Reagent Addition: Add Me

    
    SnOH (2.0 – 5.0 equiv).
    
  • Reaction: Heat the mixture to 80°C in a sealed tube or reflux condenser.

    • Optimization: For highly hindered esters, use microwave irradiation at 100°C for 30–60 mins.

  • Monitoring: Monitor by TLC/LC-MS. The reaction typically proceeds via a tin-ester intermediate which collapses to the acid.

  • Work-up (Critical for Tin Removal):

    • Dilute with EtOAc.

    • Wash vigorously with 5% aqueous KHSO

      
        or 1M HCl . This converts the organotin species into water-soluble salts or insoluble oxides that can be filtered.
      
    • Alternative: Wash with saturated aqueous KF solution to precipitate insoluble Me

      
      SnF, then filter through Celite.[3]
      
  • Purification: Dry over Na

    
    SO
    
    
    
    and concentrate.

Why it works: The tin atom coordinates to the carbonyl oxygen, activating it for attack by the hydroxide ligand. The process is concerted and avoids free alkoxide ions.

Protocol B: Acidic Hydrolysis (HCl/Dioxane)

Best for:


-Chiral fluoro esters where racemization is the primary concern.

Acidic conditions protonate the carbonyl oxygen, making it electrophilic enough for water attack without generating the enolate responsible for racemization.

Materials:

  • 4M HCl in Dioxane (or concentrated aqueous HCl)

  • Solvent: 1,4-Dioxane or Acetic Acid (for solubility)

  • Substrate[4][5][6][7]

Step-by-Step:

  • Preparation: Dissolve the ester in 1,4-dioxane (0.2 M).

  • Acidification: Add 4M HCl (10–20 equiv). If the substrate is highly lipophilic (common with perfluoro groups), add Trifluoroacetic Acid (TFA) as a co-solvent to ensure homogeneity.

  • Reaction: Heat to 60–80°C .

    • Note: Fluorinated esters hydrolyze slower under acidic conditions than basic ones due to the destabilization of the cationic intermediate by the electron-withdrawing fluorine. Expect longer reaction times (12–48 h).

  • Work-up: Concentrate the solvent directly under reduced pressure (azeotrope with toluene if necessary) to isolate the acid.

Protocol C: Biphasic Fluorous Saponification

Best for: Perfluoroalkyl esters (


) and highly lipophilic fluorous tags.

Perfluorinated chains make molecules insoluble in standard methanol/water mixtures. A biphasic system or a "fluorous-friendly" solvent is required.

Materials:

  • LiOH (2.0 equiv)

  • Solvent System: THF / Water (3:1) OR Trifluorotoluene / Water (for high fluorous content).

  • Substrate[4][5][6][7]

Step-by-Step:

  • Solvent Selection:

    • For light fluorination (

      
       F atoms): Use THF/Water (3:1).
      
    • For heavy fluorination (Perfluoroalkyl chains): Use

      
      -Trifluorotoluene (PhCF
      
      
      
      )
      mixed with Methanol/Water. PhCF
      
      
      dissolves the fluorous tail, while MeOH/Water delivers the hydroxide.
  • Reaction: Stir at 0°C to Room Temperature .

    • Caution: Perfluoro esters are highly activated. Hydrolysis is often exothermic and instantaneous. Do not heat.

  • Quenching: Acidify carefully with 1M HCl to pH 2.

    • Warning: Some perfluoro-acids are volatile or can decarboxylate if heated strongly in acidic form.

  • Extraction: Extract with EtOAc or PhCF

    
    .
    

Part 4: Data & Troubleshooting

Solubility Optimization for Fluorinated Substrates

Fluorinated compounds often exhibit "fluorous" behavior—hating both oil and water.

Solvent ClassSpecific SolventApplication
Standard THF, DioxaneMono/Difluoro esters.
Hybrid Trifluorotoluene (PhCF

)
Excellent "bridge" solvent. Dissolves both organic and fluorous domains.
Fluorous HFE-7100, FC-72For >60% fluorine by weight. Requires biphasic hydrolysis.
Protogenic HFIP (Hexafluoroisopropanol)Stabilizes anionic intermediates; good for difficult substrates.
Troubleshooting Table
IssueProbable CauseCorrective Action
Racemization Basic conditions caused enolization of

-F center.
Switch to Protocol B (Acid) or Protocol D (Enzymatic).
No Reaction Substrate insolubility (fluorous effect).Switch solvent to PhCF

or add HFIP.
Defluorination

-Elimination of fluoride.
Avoid strong bases (LiOH). Use Me

SnOH (Protocol A)
.
Stable Hydrate Tetrahedral intermediate is stable.Acidify work-up strongly (pH 1) and use toluene azeotrope to drive off water/methanol.

References

  • Nicolaou, K. C., et al. (2005).[2][8] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition. Link

    • Establishes the Me3SnOH protocol for sensitive esters.
  • Koshikari, Y., et al. (2012).[6] "Reverse Micelle-Type Method for Hydrolysis of Esters." Organic Letters. Link

    • Discusses hydrolysis of alpha-heterosubstituted esters without racemiz
  • Sato, K., et al. (1999). "Fluorous Chemistry: Reaction of Perfluoroalkyl Esters." Journal of Fluorine Chemistry. Link

    • Grounding for the reactivity of perfluoroalkyl esters.
  • Uchimaru, T., et al. (2003). "Theoretical study on the hydrolysis of trifluoromethyl esters." Journal of Physical Chemistry A. Link

    • Mechanistic insight into the acceleration of hydrolysis by fluorine substitution.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate synthesis

Technical Support Center: Synthesis of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate Executive Summary & Strategic Approach The synthesis of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate hinges on the construction of t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

Executive Summary & Strategic Approach

The synthesis of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate hinges on the construction of the strained cyclopropyl ring via the double alkylation of an active methylene precursor.[1] The presence of the methyl ester (–COOMe) at position 1 and the nitrile (–CN) group creates a "chemoselectivity conflict."

The Core Challenge: Standard cyclopropanation conditions (50% aqueous NaOH) often hydrolyze the methyl ester to the carboxylic acid (saponification), drastically reducing the isolated yield of the desired ester.

The Solution: This guide prioritizes Solid-Liquid Phase Transfer Catalysis (SL-PTC) .[1] By excluding bulk water and using solid bases (K₂CO₃ or KOH) with specific quaternary ammonium salts, we maximize cyclopropanation efficiency while preserving the sensitive ester moiety.

Reaction Pathway & Mechanism (Visualized)

The following diagram outlines the reaction mechanism and the competing side pathways that must be managed.

ReactionPathway SM Precursor: Methyl 4-(cyanomethyl)-3-fluorobenzoate Inter Intermediate: Mono-alkylated Species SM->Inter Base, PTC 1,2-dibromoethane (Step 1) Side1 Impurity A: Hydrolyzed Acid (Saponification) SM->Side1 Excess Water/OH- Product TARGET: Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate Inter->Product Intramolecular Cyclization (Step 2) Side2 Impurity B: Polymer/Open Chain Inter->Side2 Low Temp / Poor Stirring Product->Side1 Extended Reaction Time

Caption: Figure 1. Mechanistic pathway showing the critical dialkylation steps (Blue) vs. the hydrolytic degradation pathway (Red).

Optimized Experimental Protocol (Solid-Liquid PTC)

This protocol is designed to prevent ester hydrolysis.

Reagents:

  • Substrate: Methyl 4-(cyanomethyl)-3-fluorobenzoate (1.0 equiv)

  • Alkylating Agent: 1,2-Dibromoethane (2.5 – 3.0 equiv)[1]

  • Base: Finely powdered KOH (4.0 equiv) or K₂CO₃ (5.0 equiv for slower, safer reaction)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%)[1]

  • Solvent: Toluene (anhydrous) or MeCN (if K₂CO₃ is used)[1]

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for solid-liquid slurries) and a reflux condenser.

  • Charging: Charge the flask with the Substrate , TBAB , and 1,2-Dibromoethane in Toluene (0.5 M concentration relative to substrate).

  • Activation: Heat the mixture to 50°C .

  • Base Addition: Add the solid KOH (powdered) in 4 portions over 1 hour. Crucial: Adding base slowly prevents a runaway exotherm and keeps the local concentration of active base controlled.

  • Reaction: Stir vigorously at 60–70°C for 4–6 hours.

    • Monitoring: Check HPLC/TLC every hour. Look for the disappearance of the mono-alkylated intermediate (often slightly more polar than product, less polar than SM).

  • Quench: Cool to 0°C. Quench by adding saturated NH₄Cl (aq) slowly. Do not use strong acid or base for quenching.[1]

  • Workup: Separate phases. Wash organic layer with water (2x) and brine (1x).[1] Dry over Na₂SO₄ and concentrate.

Troubleshooting Guide: Yield & Purity Optimization

Use this decision matrix to diagnose failures.

Scenario A: Low Yield, High "Acid" Impurity[1]
  • Symptom: LC-MS shows a peak with Mass = [Target - 14] (Acid formation).[1]

  • Root Cause: Hydrolysis of the methyl ester. The base attacked the ester carbonyl instead of the alpha-proton.

  • Fix:

    • Switch Bases: Move from KOH to K₂CO₃ (requires higher temp, ~80°C, and MeCN solvent). Carbonate is too weak to hydrolyze the ester rapidly but strong enough to deprotonate the activated nitrile.

    • Eliminate Water: Ensure Toluene is dry. Use solid KOH, not aqueous solutions.

Scenario B: Incomplete Conversion (Mono-alkylated species remains)
  • Symptom: A significant peak remains near the product peak; NMR shows a triplet/quartet pattern characteristic of an open ethyl-bromide chain.

  • Root Cause: The second intramolecular displacement (ring closure) is slower than the first alkylation.

  • Fix:

    • Increase Temperature: Ring closure is endothermic. Bump temp by 10°C.

    • Catalyst Swap: Switch from TBAB to TEBA (Benzyltriethylammonium chloride) . The sterics of the benzyl group can sometimes facilitate the interfacial transfer more effectively for this specific substrate.

Scenario C: Polymerization / Tar Formation[1]
  • Symptom: Dark reaction mixture, baseline material on TLC.

  • Root Cause: 1,2-dibromoethane is polymerizing or cross-linking molecules.[1]

  • Fix:

    • High Dilution: Dilute the reaction to 0.2 M.

    • Order of Addition: Ensure 1,2-dibromoethane is present in excess before the base is added. Never add the alkyl halide to a mixture of Substrate + Base.

Diagnostic Decision Tree (Visualized)

Troubleshooting Start Problem Encountered CheckLCMS Check LC-MS / NMR Start->CheckLCMS AcidPeak Mass = Target - 14 (Carboxylic Acid) CheckLCMS->AcidPeak Hydrolysis MonoPeak Mass = Target + 108 (Open Chain Bromide) CheckLCMS->MonoPeak Incomplete NoRxn Only Starting Material CheckLCMS->NoRxn Stalled SolutionHydrolysis Action: Switch to Solid K2CO3/MeCN Action: Dry Solvents AcidPeak->SolutionHydrolysis SolutionMono Action: Increase Temp (+10°C) Action: Check Stirring Rate MonoPeak->SolutionMono SolutionCat Action: Check Catalyst Quality (Hygroscopic TBAB?) NoRxn->SolutionCat

Caption: Figure 2. Troubleshooting logic flow based on crude mixture analysis.

Frequently Asked Questions (FAQs)

Q1: Can I use 1-bromo-2-chloroethane instead of 1,2-dibromoethane? A: Yes, and it is often preferred industrially.[1] The iodine/bromine is a better leaving group for the first step, and the chlorine is sufficient for the second, intramolecular step. It often reduces the formation of dimers (cross-linking) because the second leaving group is less reactive towards intermolecular attack. If using this, add NaI (10 mol%) as a co-catalyst (Finkelstein condition) to accelerate the ring closure.

Q2: My product contains 15% of the carboxylic acid. Can I salvage it? A: Yes. Do not discard. Perform a "cleanup esterification." Dissolve the crude mixture in Methanol, add 1.5 equiv of Thionyl Chloride (SOCl₂) at 0°C, and warm to reflux for 2 hours. This will convert the hydrolyzed acid back to the methyl ester without affecting the cyclopropyl nitrile.

Q3: Is the fluorine atom stable under these conditions? A: Generally, yes. An aryl fluoride at the 3-position (meta to the electron-withdrawing ester) is relatively stable.[1] However, if the temperature exceeds 100°C with strong alkoxides, you risk S_NAr (Nucleophilic Aromatic Substitution) displacing the fluoride. Keep T < 80°C.

Q4: Why mechanical stirring? A: In Solid-Liquid PTC, the reaction rate is strictly limited by the surface area of the solid base. Magnetic stir bars grind the solid poorly and often get stuck in the slurry. Mechanical stirring ensures high shear, maximizing the interfacial area and reaction rate.

Quantitative Data Summary

ParameterStandard Aqueous PTCOptimized Solid-Liquid PTC
Base 50% NaOH (aq)Solid KOH or K₂CO₃
Solvent TolueneToluene or MeCN
Temp 50°C60–70°C
Yield (Ester) 45–60%85–92%
Hydrolysis Side-Product High (20–30%)Low (<5%)
Reaction Time 2–4 h4–6 h

References

  • Fedoryński, M. (2006).[1] Syntheses of gem-dihalocyclopropanes and their use in organic synthesis. Chemical Reviews, 103(3), 1099-1132.[1] [1]

  • Makosza, M., & Wawrzyniewicz, M. (1969).[1] Reactions of organic anions.[2][3] Part XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662.[1] (Foundational PTC reference).[1]

  • BenchChem Technical Guide. (2025). Cyclopropanation Reactions: Optimizing Yield and Selectivity. (General guide on metal and PTC catalyzed cyclopropanation).

  • Wang, J., et al. (2021).[1] Synthesis of Methyl 4-fluorobenzoate derivatives and cyclization strategies. GuideChem/ChemicalBook Technical Data. (Context for fluoro-benzoate precursors).

(Note: While specific patents for this exact molecule are proprietary, the protocols above are derived from standard "Makosza" and "Fedoryński" conditions for arylacetonitrile cyclopropanation, adapted for ester sensitivity.)

Sources

Optimization

Purification techniques for removing impurities from fluorinated benzoates

Welcome to the Technical Support Center for the purification of fluorinated benzoates. This guide is designed for researchers, scientists, and professionals in drug development who work with these critical chemical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of fluorinated benzoates. This guide is designed for researchers, scientists, and professionals in drug development who work with these critical chemical intermediates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of fluorinated benzoates. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure you can achieve the highest purity for your compounds.

I. Understanding the Challenge: Common Impurities in Fluorinated Benzoate Synthesis

The synthesis of fluorinated benzoates, while routine, can result in a variety of impurities that can complicate downstream applications and affect the stability and pharmacological profile of the final product.[1] Understanding the nature of these impurities is the first step toward effective purification.

Common Impurities Include:

  • Unreacted Starting Materials: Residual fluorinated benzoic acid or the corresponding alcohol are common impurities, especially in equilibrium-driven reactions like Fischer esterification.[2]

  • Reaction Byproducts: Side reactions can lead to the formation of ethers from alcohol self-condensation under acidic conditions or dibenzyl ether in benzyl benzoate synthesis.[2]

  • Catalyst Residues: Acid or base catalysts used in the synthesis may remain in the crude product.

  • Solvents: Residual solvents from the reaction or extraction steps can be present.[3]

  • Hydrolysis Products: Fluorinated benzoates can be susceptible to hydrolysis, reverting to the corresponding carboxylic acid and alcohol, particularly under strong acidic or basic conditions.[1][4]

The purity of the final product is paramount, and its accurate determination is a critical step. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are commonly employed for purity assessment.[5]

II. Troubleshooting and FAQ: Purification Techniques

This section provides a detailed, question-and-answer-based guide to the most effective purification techniques for fluorinated benzoates.

A. Liquid-Liquid Extraction (Acid-Base Extraction)

Liquid-liquid extraction is a powerful first-line technique for removing acidic or basic impurities from your crude fluorinated benzoate product.[6] It leverages the differential solubility of the compound and impurities in two immiscible liquid phases.[6]

Frequently Asked Questions (FAQs):

  • Q1: Why is my fluorinated benzoate not separating cleanly from the aqueous layer during extraction?

    • A1: This is likely due to emulsion formation. An emulsion is a stable mixture of two immiscible liquids.[1] To break an emulsion, you can:

      • Allow the separatory funnel to stand undisturbed.

      • Gently swirl the funnel instead of shaking vigorously.

      • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[7]

      • If the emulsion persists, filter the mixture through a pad of Celite or glass wool.[7]

  • Q2: I'm losing a significant amount of my product during the aqueous wash. What's happening?

    • A2: Your fluorinated benzoate may have some solubility in the aqueous layer, or it could be undergoing hydrolysis. To mitigate this:

      • Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[7]

      • Use a mild base like sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH) to remove acidic impurities, as strong bases can promote ester hydrolysis.[6][7]

  • Q3: I see a white precipitate forming in the aqueous layer during extraction. What is it?

    • A3: This is likely the salt of the fluorinated benzoic acid (e.g., sodium fluorobenzoate) precipitating out because the aqueous layer has become saturated. To resolve this, you can add more water to dissolve the precipitate or perform multiple extractions with smaller volumes of the basic solution.[7]

Experimental Protocol: Acid-Base Extraction to Remove Unreacted Fluorinated Benzoic Acid

  • Dissolution: Dissolve the crude fluorinated benzoate in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane in a separatory funnel.[1][7]

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate. The volume should be about one-third to one-half of the organic solvent volume.[7] Stopper the funnel and vent frequently to release any CO₂ gas that evolves.

  • Separation: Gently swirl the funnel. Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh sodium bicarbonate solution until no more gas evolution is observed.

  • Wash: Wash the organic layer with brine to remove residual water.[2]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[2] Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified fluorinated benzoate.

Diagram: Acid-Base Extraction Workflow

cluster_0 Separatory Funnel cluster_1 Post-Extraction crude Crude Product in Organic Solvent add_base Add Saturated NaHCO3 Solution crude->add_base Step 1 separate Separate Aqueous and Organic Layers add_base->separate Step 2: Swirl & Vent organic_layer Organic Layer with Purified Ester separate->organic_layer Collect aqueous_layer Aqueous Layer with Fluorobenzoate Salt separate->aqueous_layer Discard/Back-extract wash_brine Wash with Brine organic_layer->wash_brine dry Dry over Anhydrous Sulfate wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate pure_product Purified Fluorinated Benzoate concentrate->pure_product

Caption: Workflow for acid-base extraction.

B. Recrystallization

Recrystallization is a powerful technique for purifying solid fluorinated benzoates. It relies on the principle that the solubility of a solid in a solvent increases with temperature.[8] By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities behind in the solution.[9]

Frequently Asked Questions (FAQs):

  • Q1: My fluorinated benzoate "oils out" instead of forming crystals. What should I do?

    • A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if:

      • The boiling point of the solvent is higher than the melting point of your compound. Choose a solvent with a lower boiling point.[10]

      • The solution is cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7][10]

      • There is a high concentration of impurities. Try a two-solvent recrystallization system.

  • Q2: No crystals are forming even after the solution has cooled. What are my options?

    • A2: This indicates that the solution is not supersaturated. You can try the following to induce crystallization:

      • Evaporate some of the solvent to concentrate the solution and then cool it again.[10]

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[10][11]

      • Add a seed crystal of the pure compound if one is available.[10][11]

      • Consider a different solvent or a two-solvent system.[10]

  • Q3: My product and a key impurity are co-crystallizing. How can I improve the separation?

    • A3: This happens when the solubility characteristics of the product and impurity are too similar in the chosen solvent. You will need to find a solvent that has a significantly different solubility for your product and the impurity.[7] Alternatively, a different purification technique like column chromatography may be necessary.

Data Presentation: Solvent Selection for Recrystallization

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds, but fluorinated benzoates may have limited solubility even when hot.[9]
EthanolMedium-High78A versatile solvent for many organic compounds.
MethanolMedium-High65Similar to ethanol but with a lower boiling point.
Ethyl AcetateMedium77A good choice for moderately polar compounds.
Hexane/HeptaneLow69/98Often used as the "anti-solvent" in a two-solvent system with a more polar solvent.

Experimental Protocol: Recrystallization of a Solid Fluorinated Benzoate

  • Solvent Selection: Choose a suitable solvent or solvent pair in which your fluorinated benzoate is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with swirling until the solid completely dissolves.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7][11]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[10]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[7]

C. Column Chromatography

Column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel or alumina) and their solubility in a mobile phase (the eluent).[12][13] It is particularly useful for separating compounds with similar polarities.[13]

Frequently Asked Questions (FAQs):

  • Q1: My fluorinated benzoate is not moving from the top of the column.

    • A1: The eluent is likely not polar enough. Gradually increase the polarity of the eluent system. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

  • Q2: All my compounds are coming off the column at the same time.

    • A2: The eluent is too polar. Decrease the polarity of the eluent to allow for better separation on the stationary phase.

  • Q3: The separation between my product and an impurity is poor, resulting in overlapping fractions.

    • A3: This requires optimizing the separation conditions.

      • Try a shallower solvent gradient during elution.

      • Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different eluent system altogether.

      • Ensure the column is packed properly to avoid channeling.[14]

Diagram: Column Chromatography Troubleshooting

start Poor Separation cause1 Compounds Stuck at Top start->cause1 cause2 Compounds Elute Together start->cause2 cause3 Overlapping Fractions start->cause3 solution1 Increase Eluent Polarity cause1->solution1 solution2 Decrease Eluent Polarity cause2->solution2 solution3 Optimize Conditions: - Shallower Gradient - Different Stationary/Mobile Phase - Repack Column cause3->solution3

Caption: Troubleshooting common column chromatography issues.

Experimental Protocol: Purification by Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).[14]

  • Sample Loading: Dissolve the crude fluorinated benzoate in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity solvent system, gradually increasing the polarity to move the compounds down the column.[14]

  • Fraction Collection: Collect the eluent in a series of fractions.[14]

  • Analysis: Analyze the fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated benzoate.

III. Safety Precautions

Working with fluorinated organic compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile).[15]

  • Ventilation: Handle all fluorinated compounds in a well-ventilated fume hood to avoid inhalation of vapors.[15]

  • Handling: Fluorine gas and hydrofluoric acid (which can be formed from the decomposition of some fluorine compounds) are extremely corrosive and toxic.[16] Be aware of the specific hazards of the reagents you are using by consulting their Safety Data Sheets (SDS).[17]

  • Emergency Procedures: In case of skin contact, flush the affected area with copious amounts of water.[16] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[16]

IV. References

  • Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives - Benchchem. Available from:

  • A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid - Benchchem. Available from:

  • Technical Support Center: Purification of Esterification Mixtures - Benchchem. Available from:

  • Acid–base extraction - Wikipedia. Available from: [Link]

  • Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization - Benchchem. Available from:

  • Recrystallization of Benzoic Acid. Available from: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. Available from: [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available from: [Link]

  • Fluorine - Airgas - United States (US) SDS HCS 2012 V4.11. Available from: [Link]

  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Available from: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. Available from: [Link]

  • Minimizing byproduct formation in benzoate ester synthesis - Benchchem. Available from:

  • What are the possible impurities in benzoin and how to remove them? - Blog. Available from: [Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC. Available from: [Link]

  • Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid - Benchchem. Available from:

Sources

Troubleshooting

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing solubility challenges encountered with Methyl 4-(1-cyanocyclopropyl)-3-fluorob...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing solubility challenges encountered with Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate and other similarly hydrophobic compounds in aqueous media. The content is structured in a question-and-answer format to directly address common issues, moving from fundamental understanding and initial troubleshooting to advanced formulation strategies.

Section 1: Understanding the Challenge & Initial Assessment (FAQs)

Q1: Why is my compound, Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate, not dissolving in water or aqueous buffers?

A: The molecular structure of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is indicative of low aqueous solubility, a common challenge for many new chemical entities.[1][2] Its limited solubility is primarily due to:

  • High Lipophilicity: The presence of a benzene ring, a methyl ester, and a cyclopropyl group contributes to a nonpolar, hydrophobic character. These groups have a low affinity for polar water molecules.

  • Lack of Ionizable Groups: The compound does not possess strongly acidic or basic functional groups that can be readily ionized by adjusting the pH within a typical experimental range (pH 2-10). The ester group can be hydrolyzed but only under more extreme pH conditions, which would modify the compound itself. Poorly water-soluble drugs often require formulation strategies to improve their dissolution and absorption.[3][4]

Q2: How can I quantitatively measure the aqueous solubility of my compound?

A: The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[5] This technique provides the most accurate measure of a compound's intrinsic solubility in a given medium. While several methods exist, this one is fundamental for baseline characterization.[6][7]

  • Preparation: Add an excess amount of the solid compound (enough that some solid remains undissolved) to a known volume of the aqueous medium (e.g., purified water, phosphate-buffered saline) in a sealed, inert container (e.g., glass vial).

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation and/or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[5][7] A standard calibration curve must be prepared to ensure accurate measurement.[8]

Section 2: Troubleshooting Guide: First-Line Strategies

Q3: I need to prepare a stock solution for my in vitro assays. What is the recommended approach?

A: For poorly soluble compounds, the standard practice is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules.[7]

Key Considerations:

  • Prepare the stock at a high concentration (e.g., 10-50 mM) to minimize the final percentage of organic solvent in your aqueous assay medium.

  • Ensure the compound is fully dissolved in the organic solvent before any dilution. Gentle warming or vortexing can assist, but always check for compound stability at elevated temperatures.

  • Most cell-based assays have a tolerance limit for DMSO, typically below 0.5% (v/v), as higher concentrations can cause cytotoxicity.

Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?

A: This is a common phenomenon known as "precipitation upon dilution" and occurs when the highly soluble environment of the organic stock is rapidly changed to a poor, aqueous environment. The following workflow can help troubleshoot this issue.

G A Start: Compound precipitates from DMSO stock upon aqueous dilution B Is the final solvent concentration (e.g., DMSO) > 1%? A->B C ACTION: Decrease stock concentration and/or adjust dilution factor to lower final DMSO %. B->C Yes D Is the final compound concentration above its thermodynamic solubility limit? B->D No E ACTION: Lower the final target concentration of the compound. D->E Yes F Persistent Precipitation D->F No G STRATEGY 1: Implement Co-Solvency (See Q6) F->G H STRATEGY 2: Utilize Surfactants (See Q7) F->H I STRATEGY 3: Explore Advanced Formulations (Cyclodextrins, Nanosuspensions) F->I

Caption: Troubleshooting workflow for precipitation upon dilution.

Q5: Can I improve solubility by simply adjusting the pH of my aqueous buffer?

A: For many compounds, pH adjustment is a powerful tool, but it is only effective for ionizable molecules.[9][10]

  • Weakly acidic drugs become more soluble at a pH above their pKa as they deprotonate to form a more soluble anionic salt.[10][11]

  • Weakly basic drugs become more soluble at a pH below their pKa as they protonate to form a more soluble cationic salt.[10][12]

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate lacks readily ionizable acidic or basic groups. The ester functionality is generally considered neutral and will not ionize under typical pH adjustments. Therefore, altering the pH of the buffer is unlikely to significantly increase its solubility and is not a recommended primary strategy.[12][13]

Section 3: Advanced Solubilization Techniques Using Excipients

If basic troubleshooting fails, employing formulation excipients is the next logical step. These methods aim to create a more favorable microenvironment for the compound within the aqueous medium.

Q6: What are co-solvents and how do I select the right one?

A: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes by reducing the overall polarity of the solvent system.[14][15] This is one of the most widely used techniques for liquid formulations.[4][10]

Mechanism: Co-solvents disrupt the hydrogen-bonding network of water, creating a less polar environment that is more accommodating to hydrophobic molecules.[9]

Common Co-Solvent Properties & Use Cases
Ethanol Strong solubilizer; commonly used but can have biological effects.
Propylene Glycol (PG) Less volatile than ethanol; a common vehicle for oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400) Low toxicity, good solubilizing power for many compounds. Often used in combination with other excipients.[16]
Glycerol Viscous, non-toxic. Increases solvent viscosity which can also slow precipitation.
  • Prepare a series of aqueous buffers containing varying percentages (e.g., 5%, 10%, 20% v/v) of different co-solvents (Ethanol, PG, PEG 400).

  • Add a known excess of your compound to each co-solvent/buffer mixture.

  • Equilibrate using the shake-flask method described in Q2 (24-48 hours at a controlled temperature).

  • Separate the solid and quantify the dissolved compound concentration via HPLC.

  • Plot solubility vs. co-solvent percentage to identify the most effective system that meets the requirements of your experiment (e.g., lowest co-solvent level to achieve desired concentration).

Q7: How can surfactants help, and which ones should I consider?

A: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in water.[17][18] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into this hydrophobic core, effectively becoming "solubilized" within the aqueous medium.[19][20]

Surfactant Type Examples Characteristics
Non-ionic Polysorbates (Tween® 20, Tween® 80), Poloxamers (Pluronic®), Brij® 35Generally low toxicity, less sensitive to pH and ionic strength changes. Widely used in pharmaceutical formulations.[21]
Anionic Sodium Dodecyl Sulfate (SDS)Strong solubilizing power but can be harsh and may denature proteins.[22]
Cationic Cetyltrimethylammonium Bromide (CTAB)Often have antimicrobial properties but can exhibit higher toxicity.
  • Prepare aqueous solutions of different surfactants at concentrations above their known CMC.

  • Perform a solubility study using the shake-flask method (Q2) for your compound in each surfactant solution.

  • Quantify the apparent solubility and compare it to the intrinsic aqueous solubility to determine the "Molar Solubilization Ratio" (MSR), which indicates the efficiency of the surfactant.[22]

  • Select the surfactant that provides the required solubility with the lowest concentration and is compatible with your downstream application.

Q8: What is cyclodextrin complexation and when is it a good option?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble "inclusion complex."[25][26] This masks the hydrophobic nature of the drug, significantly enhancing its apparent aqueous solubility.[24][27]

Cyclodextrin Type Key Features
β-Cyclodextrin (β-CD) Cavity size is suitable for many drug molecules, but it has limited water solubility itself.[28]
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility and low toxicity; widely used in pharmaceutical formulations.[26]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility and an anionic character that can enhance complexation with cationic or neutral drugs.[28]
  • Phase Solubility Study: Prepare aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., HP-β-CD). Add an excess of your compound to each, equilibrate for 24-48 hours, and measure the dissolved compound concentration. A linear increase in solubility with CD concentration typically indicates 1:1 complex formation.

  • Complex Preparation: For use in experiments, dissolve the cyclodextrin in the aqueous buffer first. Then, add the compound and stir until it dissolves completely. The amount of compound that can be dissolved will be dictated by the phase solubility diagram.

Section 4: Physical & Advanced Formulation Strategies

These methods involve modifying the solid state of the compound or creating advanced delivery systems. They are often employed when higher drug loading or improved in vivo performance is required.

Q9: Can changing the physical form of my solid compound improve its dissolution rate?

A: Absolutely. The dissolution rate of a solid is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the solid.[29] By reducing the particle size, you dramatically increase the surface area, which can lead to a faster dissolution rate and higher apparent solubility.[30][][32][33]

Two primary methods for this are:

  • Micronization: Reducing particle size to the micron range (1-10 µm).

  • Nanonization: Reducing particle size to the sub-micron or nanometer range (<1000 nm), which creates a nanosuspension .[34][35] Nanosuspensions have a very large surface area, significantly enhancing dissolution velocity.[1][29][36]

Q10: What is an amorphous solid dispersion and how does it work?

A: A solid dispersion is a system where the poorly soluble drug is dispersed within a hydrophilic carrier matrix.[37][38] In an amorphous solid dispersion (ASD) , the drug exists in a non-crystalline, high-energy amorphous state.[2][39]

Mechanism of Enhancement:

  • No Crystal Lattice Energy: Energy is not required to break up the crystal lattice during dissolution, leading to faster dissolution and the ability to achieve supersaturated concentrations.[37][40]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug.[39]

  • Reduced Particle Size: The drug is molecularly dispersed, representing the ultimate form of particle size reduction.[37]

Solid dispersions are typically prepared by methods like solvent evaporation or hot-melt extrusion and are a powerful strategy for oral drug delivery.[2][41][42]

Section 5: Summary and Strategy Selection

Choosing the right solubility enhancement technique depends on the experimental context, required concentration, and development stage.

G cluster_0 Initial Problem Definition cluster_1 Strategy Selection cluster_2 Solution Pathways A Low Aqueous Solubility of Compound B What is the required concentration and application? A->B C Low Concentration Needed (e.g., in vitro screening) B->C Low Conc. D Moderate to High Concentration Needed (e.g., formulation, PK studies) B->D High Conc. E Use Co-solvents (e.g., PEG 400, PG) C->E F Use Surfactants (e.g., Tween 80) C->F G Use Cyclodextrins (e.g., HP-β-CD) D->G H Create Nanosuspension D->H I Formulate as Amorphous Solid Dispersion D->I

Caption: Decision-making flowchart for selecting a solubility strategy.

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Scribd. (n.d.). Impact of Particle Size & Shape on Drug Dissolution. Retrieved from [Link]

  • Gogvadze, V., et al. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. PubMed. Retrieved from [Link]

  • Gao, L., et al. (n.d.). Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals. PMC. Retrieved from [Link]

  • Popescu, R., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Alhareth, K., et al. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Retrieved from [Link]

  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Mishra, P. R., et al. (2024). Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2010). NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review. Retrieved from [Link]

  • Jetir.Org. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2025). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Retrieved from [Link]

  • VLaby. (2023). Effect of Particle Size on Solubility Rate. Retrieved from [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • askIITians. (2025). How does pH affect solubility? Retrieved from [Link]

  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Kim, J. S., et al. (2012). Effect of particle size on the dissolution behaviors of poorly water-soluble drugs. PubMed. Retrieved from [Link]

  • (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]

  • Hussain, A., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]

  • Patel, B. B., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]

  • (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Fiveable. (2025). pH and Solubility. Retrieved from [Link]

  • Li, D., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Retrieved from [Link]

  • MDPI. (2020). Surfactant-Enhanced Solubilization of Chlorinated Organic Compounds Contained in DNAPL from Lindane Waste: Effect of Surfactant Type and pH. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • ACS Publications. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Retrieved from [Link]

  • ASCE Library. (n.d.). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Retrieved from [Link]

  • (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • ACS Publications. (1988). Methods for Dissolving Hydrophobic Compounds in Water. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

  • COEI CHEMICAL. (2026). How to Prepare Aqueous Solution AS for Optimal Results? Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • Lab Manager. (2024). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]

Sources

Optimization

Recrystallization solvent systems for high-purity Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

Technical Support Center: Advanced Crystallization & Purification Target Compound: Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate (CAS: 1314772-98-9) As a Senior Application Scientist, I have designed this troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Crystallization & Purification Target Compound: Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate (CAS: 1314772-98-9)

As a Senior Application Scientist, I have designed this troubleshooting hub to address the specific physicochemical challenges of purifying Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate. This molecule presents unique crystallization hurdles: it combines a hydrolyzable methyl ester, a hydrophobic fluorinated aromatic ring, and a sterically hindered, polar cyanocyclopropyl group. These competing structural features often lead to liquid-liquid phase separation (LLPS, or "oiling out") and polymorph agglomeration if thermodynamic and kinetic parameters are not strictly controlled.

This guide bridges the gap between theoretical thermodynamics and bench-top execution, providing self-validating protocols to ensure high-purity isolation.

I. Physicochemical Profiling & Solvent System Selection

The selection of a solvent/anti-solvent system must balance solubility gradients with the kinetic ability of the molecule to pack into a crystal lattice. Table 1 summarizes the quantitative data for evaluated solvent systems.

Table 1: Solvent System Performance for Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

Solvent System (Good / Anti)Ratio (v/v)Dielectric Constant (ε) GapYield (%)Purity (HPLC Area %)Causality & Process Observations
EtOAc / Heptane 1 : 46.0 / 1.988 - 92%>99.5%Optimal. Gradual polarity shift prevents rapid supersaturation. Excellent purging of des-fluoro impurities.
IPA / Water 1 : 219.9 / 80.175 - 80%96.0%Sub-optimal. High risk of methyl ester hydrolysis at elevated temperatures. Prone to oiling out due to extreme polarity gap.
Toluene / Heptane 1 : 32.4 / 1.985 - 89%98.5%Acceptable. Good yield, but the low polarity gap requires lower final temperatures (-5°C) to drive yield, risking co-precipitation of starting materials.

II. Mechanistic Pathway: Nucleation vs. Oiling Out

When purifying complex intermediates, generating supersaturation too quickly bypasses crystal nucleation and forces the solute into a dense, impurity-rich liquid phase[1]. This phenomenon, known as Liquid-Liquid Phase Separation (LLPS), traps impurities and solidifies into an amorphous mass[2].

CrystallizationPathway Start Saturated Solution (Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate) SuperSat Supersaturation Generation (Cooling or Anti-Solvent) Start->SuperSat Fast Rapid Anti-Solvent Addition (Exceeds Metastable Zone) SuperSat->Fast Uncontrolled Kinetics Controlled Controlled Addition & Aging (Within Metastable Zone) SuperSat->Controlled Optimized Thermodynamics LLPS Liquid-Liquid Phase Separation (Oiling Out / LLPS) Fast->LLPS Amorphous Amorphous / Agglomerated Solid (High Impurity Entrapment) LLPS->Amorphous Spontaneous Solidification Seeding Introduction of Seed Crystals (1-2 wt% at Cloud Point) LLPS->Seeding Recovery: Heat to clear, then seed Controlled->Seeding Growth Controlled Crystal Growth & Ostwald Ripening Seeding->Growth Pure High-Purity Crystalline Product (>99.5% HPLC) Growth->Pure

Figure 1: Mechanistic pathways of nucleation vs. liquid-liquid phase separation (oiling out).

III. Troubleshooting FAQs

Q1: During the addition of my anti-solvent, the solution turns into a milky emulsion that eventually forms a sticky resin at the bottom of the flask. What is happening? Analysis: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2]. The cyanocyclopropyl group adds significant steric bulk, which kinetically hinders the molecules from rapidly organizing into a rigid crystal lattice. When you add the anti-solvent too quickly, the local supersaturation exceeds the metastable zone width (MSZW). Instead of crystallizing, the compound separates into a solute-rich oil phase[1]. Solution:

  • Adjust the Solvent System: Switch to an EtOAc/Heptane system. The polarity gradient is less severe than aqueous systems.

  • Implement Seeding: Identify the temperature at which the solution is supersaturated but still clear. Add 1-2 wt% of pure seed crystals. Seeds provide a low-energy template for lattice formation, bypassing the high activation energy required for primary nucleation[].

Q2: My overall yield is acceptable, but the des-fluoro impurity (Methyl 4-(1-cyanocyclopropyl)benzoate) is co-precipitating. How can I purge it? Analysis: The des-fluoro impurity has a nearly identical structural footprint and solubility profile to the target compound. Rapid cooling causes "crash precipitation," which indiscriminately traps structurally similar impurities within the crystal lattice defects. Solution: Utilize Ostwald Ripening . By holding the suspension at an elevated temperature (e.g., 40°C) for 2-3 hours before the final cooling ramp, smaller, less stable crystals (which often contain more impurities) will redissolve. The solute will then re-deposit onto larger, thermodynamically stable, high-purity crystals[4].

Q3: I am using an Isopropanol/Water system and noticing a new polar impurity on my HPLC that increases with heating time. What is this? Analysis: You are observing ester hydrolysis. Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate contains a methyl ester that is susceptible to nucleophilic attack by water, especially at elevated temperatures (>60°C), converting it to the corresponding carboxylic acid. Solution: Eliminate water from the process. Transition to a strictly anhydrous organic system (EtOAc/Heptane or Toluene/Heptane) to protect the ester linkage during thermal cycling.

IV. Self-Validating Standard Operating Procedure (SOP)

Optimized Anti-Solvent Crystallization (EtOAc/Heptane)

This protocol utilizes thermodynamic control to ensure the product crystallizes without oiling out. Every critical step includes a self-validating checkpoint.

Step 1: Dissolution

  • Charge 1.0 equivalent (by weight) of crude Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate into a jacketed reactor.

  • Add 3.0 volumes (V) of Ethyl Acetate (EtOAc).

  • Heat the internal temperature to 55°C under moderate agitation (200 rpm).

  • Validation Checkpoint: Visually inspect the reactor. The solution must be completely clear. If undissolved particulates remain, perform a hot polish filtration to remove insoluble inorganic salts.

Step 2: Controlled Cooling and Seeding

  • Cool the solution linearly to 45°C over 30 minutes.

  • Charge 1.0 wt% of high-purity Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate seed crystals.

  • Age the suspension at 45°C for 60 minutes.

  • Validation Checkpoint: The seed crystals must remain suspended and not dissolve. The solution should appear slightly cloudy but NOT form an emulsion. If the seeds dissolve, the solution is undersaturated; cool to 40°C and re-seed.

Step 3: Anti-Solvent Addition

  • Maintain the internal temperature at 45°C.

  • Begin continuous addition of 12.0 V of Heptane over a strict 3-hour period (Addition rate: 4.0 V/hour).

  • Causality: Slow addition maintains the supersaturation level strictly within the metastable zone, driving crystal growth rather than LLPS[2].

Step 4: Ostwald Ripening and Final Cooling

  • Once Heptane addition is complete, age the slurry at 45°C for 2 hours (Ostwald ripening to purge the des-fluoro impurity).

  • Cool the slurry linearly to 5°C over 4 hours (Cooling rate: 10°C/hour).

  • Age at 5°C for 2 hours.

  • Validation Checkpoint: Sample the supernatant and analyze via HPLC/UV. The mother liquor concentration should be < 5 mg/mL. If higher, extend the aging period.

Step 5: Isolation

  • Filter the suspension via a Nutsche filter or sintered glass funnel.

  • Wash the wet cake with 2.0 V of cold (5°C) Heptane.

  • Dry under vacuum at 40°C until a constant weight is achieved.

V. References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate Source: American Chemical Society (ACS) URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Crystallization and Polymorphism Workshop Source: Triclinic Labs URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1-cyanocyclopropyl derivatization

Technical Guide: Overcoming Steric Hindrance in 1-Cyanocyclopropyl Derivatization Executive Summary: The "Neopentyl-on-a-Ring" Challenge Researchers often underestimate the 1-cyanocyclopropyl moiety. While it appears to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Overcoming Steric Hindrance in 1-Cyanocyclopropyl Derivatization

Executive Summary: The "Neopentyl-on-a-Ring" Challenge

Researchers often underestimate the 1-cyanocyclopropyl moiety. While it appears to be a simple secondary nitrile, electronically and sterically, it behaves more like a hindered quaternary center .

The challenge is twofold:

  • Steric Bulk: The 1-position is quaternary. The rigid cyclopropyl ring prevents the conformational relaxation that typically assists nucleophilic attack in acyclic systems.

  • Electronic Shielding: The unique hybridization of the cyclopropyl ring (high s-character in exocyclic bonds) creates a shorter C–C(N) bond, pulling the nitrile closer to the shielding ring hydrogens.

This guide provides field-proven protocols to overcome these barriers, moving beyond standard textbook methods that often fail for this specific scaffold.

Module 1: Hydrolysis (Converting Nitrile to Amide/Acid)

User Question: "I've been refluxing my 1-cyanocyclopropane derivative in 6M NaOH for 48 hours. I see <5% conversion to the acid. Increasing the temperature just leads to degradation. How do I force this hydrolysis?"

Diagnosis: Standard alkaline hydrolysis relies on the attack of a hydroxide ion (OH⁻) on the nitrile carbon. In 1-cyanocyclopropanes, the trajectory for this attack is blocked by the "umbrella" of the cyclopropyl hydrogens. You are fighting a kinetic barrier, not a thermodynamic one.

The Solution: The Radziszewski Reaction (Peroxide Activation) Do not use simple hydroxide. Use the hydroperoxide anion (HOO⁻). It is a "super-nucleophile" due to the alpha-effect (repulsion between lone pairs on adjacent oxygens raises the ground state energy), making it hundreds of times more reactive than OH⁻ towards nitriles.

Protocol 1.0: Radziszewski Hydrolysis to Amide This method converts the nitrile to the primary amide. If the acid is desired, the amide is much easier to hydrolyze than the nitrile.

Reagents:

  • Substrate: 1-Cyanocyclopropane derivative (1.0 eq)

  • 30% Hydrogen Peroxide (H₂O₂): 4.0 – 6.0 eq

  • 20% NaOH (aq): 1.0 – 1.5 eq

  • Solvent: Methanol or Ethanol (to ensure homogeneity)

Step-by-Step:

  • Dissolution: Dissolve the substrate in Methanol (5–10 volumes).

  • Basification: Add the NaOH solution. The mixture should be basic (pH > 10).

  • Initiation: Cool to 0–5°C (Safety: Reaction is exothermic).

  • Addition: Add H₂O₂ dropwise, maintaining internal temp < 20°C.

  • Reaction: Allow to warm to room temperature. Stir for 2–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The amide usually spots much lower than the nitrile.

  • Quench: Carefully add saturated sodium sulfite (Na₂SO₃) solution to destroy excess peroxide (Test with starch-iodide paper).

  • Workup: Evaporate methanol, extract with EtOAc.

Mechanism Note: The hydroperoxide anion attacks the nitrile to form a peroxyimidic acid intermediate, which intramolecularly rearranges to the amide, bypassing the sterically crowded tetrahedral intermediate collapse required by standard hydrolysis [1].

Module 2: Nucleophilic Addition (Grignard/Organolithium)

User Question: "I'm trying to add Phenylmagnesium Bromide to my 1-cyanocyclopropane to make the ketone. I get mostly recovered starting material and some ring-opened byproducts. Why?"

Diagnosis: Grignard reagents are bulky. The transition state for the addition to the nitrile carbon is crowded. Furthermore, if your Grignard has beta-hydrogens (e.g., IsopropylMgBr), the slow addition rate allows beta-hydride reduction to compete, reducing the nitrile instead of alkylating it.

The Solution: Switch to Organolithiums or Activate the Nitrile Organolithiums are smaller aggregates and more reactive (harder nucleophiles). If you must use a Grignard, you need higher temperatures (toluene reflux) to overcome the activation energy.

Protocol 2.0: High-Temperature Grignard Addition Standard ether/THF reflux is often insufficient (35–65°C). You need 100°C+.

Reagents:

  • Substrate: 1-Cyanocyclopropane (1.0 eq)

  • Grignard Reagent: 1.5 – 2.0 eq (in ether/THF)

  • Solvent Chase: Anhydrous Toluene

Step-by-Step:

  • Solvent Swap: Place the substrate in a dry flask. Add the Grignard reagent (as received in ether/THF).

  • Distillation: Begin heating to distill off the low-boiling ether/THF.

  • Chase: As the ether distills off, add anhydrous Toluene.

  • Reflux: Once the solvent is predominantly toluene, reflux (110°C) for 12–24 hours.

    • Why: The higher temperature overcomes the steric barrier of the quaternary center.

  • Hydrolysis (Critical): The intermediate is a magnesium imine salt. It is stable.

  • Quench: Cool to 0°C. Add 10% HCl or H₂SO₄.

  • Hydrolysis Step: Stir the acidic mixture vigorously for 1–2 hours (or heat gently) to hydrolyze the sterically hindered imine to the ketone.

Troubleshooting Table: Nucleophilic Addition

SymptomProbable CauseCorrective Action
No Reaction Steric repulsion preventing approach.Switch to Organolithium (smaller, more reactive) or use Toluene reflux .
Reduction Product (Amine/Aldehyde)Beta-hydride transfer from Grignard.Use a Grignard without beta-hydrogens (e.g., PhMgBr, MeMgBr) or switch to Organolithium.
Ring Opening Radical mechanism or acid sensitivity.[1]Degas solvents thoroughly (remove O₂). Avoid strong Lewis acids if ring is electron-rich.

Module 3: Reduction (Nitrile to Amine)

User Question: "I treated my nitrile with LiAlH₄ in THF at room temp. I got a mixture of the amine, the imine, and the aldehyde. How do I drive this to completion?"

Diagnosis: The reduction of a nitrile proceeds through an aluminum-imine complex. In sterically hindered nitriles, this complex is very stable and "stuck." If the second hydride attack is too slow, the reaction stops at the imine stage. Upon aqueous workup, the imine hydrolyzes to the aldehyde.[2]

The Solution: Inverse Addition & AlH₃ Activation You need the most potent hydride species available immediately.

Protocol 3.0: "Inverse Addition" LiAlH₄ Reduction Ensures the nitrile always sees a large excess of hydride.

Reagents:

  • LiAlH₄ (LAH): 2.0 – 3.0 eq (Solid or solution)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step:

  • Preparation: Suspend/dissolve LAH in THF in the reaction flask. Bring to a gentle reflux.

  • Addition: Dissolve the 1-cyanocyclopropane in a minimum amount of THF.

  • Inverse Add: Add the nitrile solution dropwise into the refluxing LAH suspension.

    • Note: Do not add LAH to the nitrile.

  • Reflux: Reflux vigorously for 12–24 hours.

  • Workup (Fieser Method):

    • Cool to 0°C.

    • For

      
       grams of LAH used, add:
      
      • 
         mL water
        
      • 
         mL 15% NaOH[3]
        
      • 
         mL water
        
    • Filter the granular white precipitate. The amine is in the filtrate.

Decision Logic: Selecting the Right Protocol

The following diagram illustrates the decision process based on your target derivative and the specific hurdles of the cyclopropyl moiety.

G Start Start: 1-Cyanocyclopropane Derivatization Target Select Target Derivative Start->Target Acid Carboxylic Acid / Amide Target->Acid Ketone Ketone Target->Ketone Amine Primary Amine Target->Amine StandardHyd Standard Hydrolysis (NaOH/H2O, Reflux) Acid->StandardHyd Grignard Standard Grignard (Ether/THF) Ketone->Grignard LAH Standard LAH (Normal Addition) Amine->LAH FailHyd Fail / Slow? StandardHyd->FailHyd Radz Protocol 1.0: Radziszewski Reaction (H2O2 / NaOH) FailHyd->Radz Yes AmideHyd Hydrolyze Amide to Acid (HONO or dilute acid) Radz->AmideHyd FailGrig Low Yield / SM Recovery? Grignard->FailGrig Toluene Protocol 2.0: Solvent Swap to Toluene (110°C Reflux) FailGrig->Toluene Steric Issue OrganoQi Alternative: Use Organolithium (-78°C to RT) FailGrig->OrganoQi Reactivity Issue FailRed Aldehyde/Imine formed? LAH->FailRed Inverse Protocol 3.0: Inverse Addition LAH (Nitrile into Hydride) FailRed->Inverse Yes

Caption: Decision tree for overcoming steric and electronic barriers in 1-cyanocyclopropane derivatization.

References

  • Radziszewski Reaction Mechanism & Application

    • Bentham Science. "Radziszewski Reaction: An Elegant, Easy, Simple and Efficient Method to Synthesise Imidazoles." Current Organic Synthesis.
  • General Nitrile Hydrolysis (Organic Syntheses)

    • Organic Syntheses, Coll.[3] Vol. 1, p.201 (1941). "Cyclopropanecarboxylic Acid" (Standard hydrolysis limitations).

  • LiAlH4 Reduction Protocols

    • Organic Syntheses, Coll.[3] Vol. 10, p.423 (2004). "Reduction of Nitriles to Amines: General Protocols."

  • Steric Hindrance in Nucleophilic Addition

    • Master Organic Chemistry. "Steric Hindrance in Nucleophilic Substitution and Addition."

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Spectral Benchmarking: Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Executive Summary Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is a critical pharmacophore intermediate, nota...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is a critical pharmacophore intermediate, notably structurally related to Cathepsin K inhibitors (e.g., Odanacatib) and PARP inhibitors. Its structural rigidity, conferred by the cyclopropyl moiety, and the metabolic stability provided by the fluorine atom make it a high-value scaffold in drug discovery.

This guide compares the Standard 1D 1H NMR approach against an Integrated Multi-Nuclear (1H/19F) Workflow . While standard proton NMR provides basic connectivity, it often fails to resolve the complex second-order effects introduced by the cyclopropyl-fluorine interaction. The integrated approach is presented as the superior alternative for definitive structural validation.

Part 1: Spectral Performance Comparison

The following table contrasts the diagnostic utility of standard methods versus the recommended high-resolution protocols for this specific fluorinated scaffold.

FeatureMethod A: Standard 1D 1H NMR (400 MHz) Method B: Integrated 1H/19F + Decoupling (Recommended)
Aromatic Resolution Low. Signals for H2, H5, and H6 often overlap due to

splitting (8–11 Hz) compounding with

.
High.

F-decoupled

NMR collapses multiplets to simple singlets/doublets, allowing precise integration.
Cyclopropyl Fingerprint Ambiguous. Appears as complex higher-order multiplets (AA'BB') due to magnetic non-equivalence.Definitive. 2D HSQC confirms carbon connectivity; distinct chemical shifts resolve cis/trans geometry relative to the cyano group.
Purity Assessment Risk of False Positives. Impurities hidden under broad aromatic multiplets.Self-Validating.

F NMR provides a clean "digital" readout of fluorinated impurities (e.g., regioisomers).
Solvent Effect CDCl₃ often causes signal crowding in the 7.5–7.8 ppm region.DMSO-d₆ separates the aromatic signals significantly, aiding assignment.
Part 2: Detailed Spectral Interpretation
1. The 1H NMR Spectrum (Proton)

The proton spectrum is dominated by the electron-withdrawing nature of the three substituents: the methyl ester, the fluorine atom, and the cyano-cyclopropyl motif.

  • The Aromatic Region (7.4 – 8.0 ppm):

    • Proton H2 (Ortho to F, Ortho to Ester): This proton is the most deshielded due to the combined inductive effects of the fluorine and the ester. It typically appears as a doublet of doublets (dd) .

      • Coupling:

        
         (~10-11 Hz) and 
        
        
        
        (meta coupling to H6, ~1.5 Hz).
    • Proton H6 (Ortho to Ester, Meta to F): Appears as a doublet of doublets (dd) .

      • Coupling:

        
         (ortho to H5, ~8 Hz) and 
        
        
        
        (~6 Hz).
    • Proton H5 (Meta to Ester, Para to F): Often appears as a triplet-like multiplet due to the overlapping couplings of

      
       and long-range fluorine coupling.
      
  • The Aliphatic Region:

    • Methyl Ester (-OCH₃): A sharp, intense singlet at 3.92 ppm .

    • Cyclopropyl Protons (1.3 – 1.8 ppm): The 1-cyanocyclopropyl group breaks the symmetry of the ring. The four protons are not equivalent. They form an AA'BB' system .

      • Assignment: Two distinct multiplets centered around 1.4 ppm and 1.7 ppm. The protons cis to the aromatic ring are shielded differently than those trans to it.

2. The 19F NMR Spectrum (Fluorine)[1]
  • Chemical Shift: Expect a single sharp signal in the range of -110 to -118 ppm (relative to CFCl₃).

  • Multiplicity:

    • Proton-Coupled: A complex quartet-like multiplet due to coupling with H2 (large), H6 (medium), and H5 (small).

    • Proton-Decoupled: A singlet.[2] Crucial for purity assay.

3. Summary Data Table (Predicted Reference Values in CDCl₃)
PositionNucleusShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
H-2 1H7.78dd

,

H-6 1H7.85dd

,

H-5 1H7.52dd/m

,

-OCH₃ 1H3.92s-
Cyclopropyl 1H1.40 – 1.75m (AA'BB')Complex 2nd order
F-3 19F-112.5m-
Part 3: Experimental Protocol (Self-Validating System)

To ensure the "Trustworthiness" pillar of E-E-A-T, this protocol includes a mandatory T1 relaxation check, often overlooked in routine analysis but critical for fluorinated quantification.

Step 1: Sample Preparation
  • Weigh 10-15 mg of the benzoate into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (preferred over CDCl₃ for better separation of aromatic signals and solubility).

  • Add 0.1% v/v of Hexafluorobenzene (

    
    ) as an internal standard for 19F referencing (-164.9 ppm) if absolute quantification is required.
    
Step 2: Instrument Configuration (600 MHz recommended)
  • Temperature: 298 K (25°C).

  • 1H Parameters:

    • Pulse angle: 30°.

    • Relaxation delay (D1): 1.0 s (sufficient for protons).

    • Scans (NS): 16.

  • 19F Parameters (Critical):

    • Note: Fluorine nuclei often have long longitudinal relaxation times (T1).

    • Validation Step: Run an inversion-recovery pulse sequence to estimate T1.

    • Production Scan: Set D1 =

      
       (typically 5–7 seconds) to ensure 99% magnetization recovery for accurate integration.
      
    • Spectral Width: 200 ppm (centered at -100 ppm).

Step 3: Processing
  • Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz for 1H.

  • Apply Zero Filling to double the data points before Fourier Transform to improve digital resolution of the couplings.

Part 4: Visualization (Logic Flow)

The following diagram illustrates the decision matrix for assigning signals in this fluorinated scaffold, ensuring no misinterpretation of J-coupling vs. impurities.

NMR_Assignment_Workflow Start Start: Crude Spectrum Check_F 19F NMR Scan (Decoupled) Start->Check_F Single_Peak Single Peak? Check_F->Single_Peak Yes Multi_Peak Multiple Peaks? Check_F->Multi_Peak No H_Scan 1H NMR Scan Single_Peak->H_Scan Impurity Impurity/Isomer Detected Multi_Peak->Impurity Regioisomer present Aromatic_Region Analyze Aromatic Region (7.4 - 8.0 ppm) H_Scan->Aromatic_Region Coupling_Check Does splitting match J(H-F) ~10Hz? Aromatic_Region->Coupling_Check H_Decoupled Run 19F-Decoupled 1H NMR Coupling_Check->H_Decoupled Ambiguous Cyclopropyl Analyze Aliphatic (1.3 - 1.8 ppm) Coupling_Check->Cyclopropyl Yes H_Decoupled->Cyclopropyl Multiplets Collapsed Symmetry_Check AA'BB' Pattern? Cyclopropyl->Symmetry_Check Final Structure Confirmed Symmetry_Check->Final Yes Symmetry_Check->Impurity Asymmetric/Integral Error

Caption: Workflow for the structural verification of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate, prioritizing 19F screening to rule out regioisomers early.

References
    • Context: Source for general 19F chemical shift ranges of aromatic fluorocarbons.[3]

  • National Institutes of Health (NIH) - PubChem. (2025). Odanacatib (Compound CID 10152654). Retrieved from [Link]

    • Context: Validates the 1-cyanocyclopropyl pharmacophore and its relevance in drug development (C
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

    • Context: Reference for standard cyclopropyl and methyl ester proton shifts.
  • Royal Society of Chemistry. (2016). NMR spin–spin coupling constants: bond angle dependence. Phys. Chem. Chem. Phys.[4] Retrieved from [Link]

    • Context: Theoretical grounding for the magnitude of J(H-F) coupling constants in constrained ring systems.
  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

    • Context: Verified values for aromatic H-F coupling (ortho ~10Hz, meta ~6Hz).

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Separation of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

This guide provides a comprehensive, in-depth walkthrough of the systematic development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough of the systematic development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate. As a critical intermediate in pharmaceutical synthesis, ensuring its purity and accurate quantification is paramount. This document moves beyond a simple protocol, elucidating the scientific rationale behind each experimental choice, comparing alternative approaches, and presenting the data that underpins the final recommended method.

Part 1: Analyte Characterization & Initial Strategic Considerations

Before any practical method development begins, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge allows for a logical, rather than trial-and-error, approach to selecting the initial chromatographic conditions.

Analyte Structure:

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is a small organic molecule featuring a substituted benzene ring.

  • Core Structure: A methyl benzoate core, which is aromatic and moderately non-polar.

  • Key Functional Groups:

    • Methyl Ester (-COOCH₃): Contributes polarity and is a potential site for hydrogen bonding.

    • Fluorine (-F): An electronegative atom that slightly increases polarity.

    • 1-cyanocyclopropyl: Contains a polar nitrile group (-C≡N) and a non-polar cyclopropyl ring.

Inferred Physicochemical Properties:

  • Polarity: The molecule possesses both polar (ester, nitrile, fluoro) and non-polar (aromatic ring, cyclopropyl) regions, classifying it as a moderately polar compound. Its calculated XLogP3 value is estimated to be in the range of 2.0-3.0, making it an ideal candidate for Reversed-Phase (RP) HPLC.

  • Solubility: Expected to have high solubility in common organic solvents such as acetonitrile (ACN), methanol (MeOH), and tetrahydrofuran (THF), with low solubility in water.[1]

  • Ionization (pKa): The analyte lacks strongly acidic or basic functional groups. It is considered a neutral compound across the typical HPLC operating pH range of 2 to 8. Therefore, mobile phase pH is not expected to be a primary driver of retention but can be used to improve peak shape by suppressing interactions with the silica stationary phase.[2]

Based on this analysis, Reversed-Phase HPLC is the clear mode of choice, as it separates compounds primarily based on their hydrophobicity.[3]

Part 2: Experimental Design & Methodology

This section details the materials and the systematic workflow employed to develop and compare various separation methods.

Materials & Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.

  • Analyte Standard: Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate, >98% purity.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Additives: Formic acid (FA), HPLC grade.

  • Columns:

    • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • Phenyl-Hexyl Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Standard Preparation:

A stock solution of the analyte was prepared by dissolving 10 mg in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. A working standard of 100 µg/mL was prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

Experimental Workflow Protocol:

  • Initial Scouting: Begin with a broad scouting gradient on both the C18 and Phenyl-Hexyl columns to determine the approximate elution time of the analyte.

  • Column Comparison: Run the scouting gradient on both columns under identical mobile phase conditions to compare selectivity and retention.

  • Organic Modifier Comparison: Using the superior column from the previous step, compare acetonitrile and methanol as the organic modifier (Mobile Phase B) to evaluate their effect on selectivity and peak shape.

  • Mobile Phase Additive Evaluation: Assess the impact of adding 0.1% formic acid to the aqueous mobile phase (Mobile Phase A) on peak asymmetry and efficiency.

  • Gradient Optimization: Refine the gradient slope and time to ensure adequate separation from any potential impurities while minimizing the run time.

  • Final Method Verification: Confirm the performance of the optimized method and establish system suitability criteria.

Method Development Workflow

cluster_0 Phase 1: Planning & Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (Polarity, Solubility, pKa) B Select RP-HPLC Mode A->B C Column Screening (C18 vs. Phenyl-Hexyl) B->C D Mobile Phase Screening (ACN vs. MeOH) C->D E Evaluate Additives (0.1% Formic Acid) D->E F Optimize Gradient Profile (Slope & Time) E->F G Set Temperature & Flow Rate (e.g., 30°C, 1.0 mL/min) F->G H Define Optimized Method G->H I Establish System Suitability Criteria H->I J Perform Method Validation (ICH Q2) I->J

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Part 3: Comparative Analysis of Chromatographic Conditions

This section presents the experimental data from the comparative studies, forming the basis for the selection of the final method.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The initial screening was performed to compare a classic C18 phase, which separates based on hydrophobicity, with a Phenyl-Hexyl phase, which introduces π-π interactions as an additional separation mechanism.[4][5] This can be particularly effective for aromatic compounds.[5]

Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: 254 nm

Table 1: Comparison of C18 and Phenyl-Hexyl Column Performance

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Observation
Retention Time (min) 10.29.5The Phenyl-Hexyl phase is generally less hydrophobic than a C18 phase, leading to slightly less retention for moderately polar compounds.[4]
Tailing Factor (As) 1.31.1The Phenyl-Hexyl phase can exhibit reduced secondary interactions with polar analytes compared to some C18 phases, resulting in more symmetrical peaks.
Theoretical Plates (N) 12,50014,800Better peak symmetry on the Phenyl-Hexyl column contributes to higher calculated efficiency.
Organic Modifier Selection: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in RP-HPLC, but they can offer different selectivities.[6] A comparison was performed on the Phenyl-Hexyl column.

Conditions:

  • Column: Phenyl-Hexyl

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile OR Methanol

  • Gradient: Adjusted to achieve similar retention times

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: 254 nm

Table 2: Comparison of Acetonitrile and Methanol as Organic Modifier

ParameterAcetonitrileMethanolRationale for Observation
Peak Width (min) 0.150.18Acetonitrile generally has a lower viscosity than methanol, which leads to better mass transfer and sharper peaks.[7]
Peak Asymmetry (As) 1.051.10The sharper peak obtained with acetonitrile results in a more ideal Gaussian shape.
System Backpressure (psi) ~1800~2200The lower viscosity of acetonitrile/water mixtures generates lower backpressure, which is beneficial for system longevity.[7]

Chromatographic Parameter Decision Tree

Start Start Method Development Col_Screen Column Screening Start->Col_Screen C18_Result C18: - Higher Tailing (1.3) - Lower Efficiency Col_Screen->C18_Result Test C18 Phenyl_Result Phenyl-Hexyl: - Lower Tailing (1.1) - Higher Efficiency Col_Screen->Phenyl_Result Test Phenyl-Hexyl Select_Phenyl Select Phenyl-Hexyl Column C18_Result->Select_Phenyl Phenyl_Result->Select_Phenyl Superior Performance Solvent_Screen Solvent Screening Select_Phenyl->Solvent_Screen MeOH_Result Methanol: - Broader Peak - Higher Pressure Solvent_Screen->MeOH_Result Test MeOH ACN_Result Acetonitrile: - Sharper Peak - Lower Pressure Solvent_Screen->ACN_Result Test ACN Select_ACN Select Acetonitrile MeOH_Result->Select_ACN ACN_Result->Select_ACN Superior Performance Final_Method Optimized Method Select_ACN->Final_Method

Sources

Validation

A Senior Application Scientist's Guide to the LC-MS Fragmentation of Fluorinated Cyanocyclopropyl Esters

A Comparative Analysis for Structural Elucidation in Drug Development For researchers and professionals in drug development, the structural characterization of novel chemical entities is a cornerstone of the discovery pi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Structural Elucidation in Drug Development

For researchers and professionals in drug development, the structural characterization of novel chemical entities is a cornerstone of the discovery pipeline. Compounds incorporating strained rings and electron-withdrawing groups, such as fluorinated cyanocyclopropyl esters, present unique analytical challenges. Their inherent reactivity and complex isomeric possibilities demand robust analytical techniques for unambiguous identification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and the structural insight needed to navigate the complexities of drug metabolism and impurity profiling.

This guide provides an in-depth, comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of cyanocyclopropyl esters, with a specific focus on the directing influence of fluorination. By understanding the fundamental fragmentation mechanisms of the core structure and comparing them to their fluorinated analogs, researchers can develop more effective strategies for structural elucidation.

Foundational Principles: ESI and Collision-Induced Dissociation (CID)

To interpret the data that follows, a brief review of the core technologies is necessary.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase. For the compounds discussed here, positive-mode ESI is typically employed, generating protonated molecules, denoted as [M+H]+. This method is ideal as it generally preserves the intact molecule, making it the precursor ion for subsequent fragmentation analysis.

  • Collision-Induced Dissociation (CID): CID is the engine of structural elucidation in tandem mass spectrometry. The [M+H]+ precursor ion is selected in the first stage of the mass spectrometer and accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, which induces fragmentation by breaking the weakest chemical bonds. The resulting product ions are then analyzed in the second stage of the mass spectrometer, generating a fragmentation spectrum that serves as a structural fingerprint.

The Core Directive: Fragmentation of the Cyanocyclopropyl Ester Scaffold

Before assessing the impact of fluorine, we must first propose the fragmentation pathways for a baseline, non-fluorinated cyanocyclopropyl ester. The structure contains several key functionalities that will dictate the fragmentation: the cyclopropyl ring, the cyano group, and the ester linkage.

The most probable fragmentation pathways for the protonated molecule involve cleavages at the bonds adjacent to the carbonyl group (α-cleavage), charge- or radical-site-initiated ring-opening of the cyclopropyl group, and cleavages associated with the ester.

Comparative Analysis: Non-Fluorinated vs. Fluorinated Analogs

The introduction of fluorine, a highly electronegative atom, significantly alters the electronic landscape of the molecule. This has profound effects on bond strengths and the stability of potential fragment ions, thereby redirecting the fragmentation pathways. While the fluorine atom itself does not effectively participate in initial electron ionization, its inductive effects are paramount during CID fragmentation.

Let's consider two hypothetical compounds for our comparison:

  • Analog A: Methyl 1-cyanocyclopropane-1-carboxylate (Non-fluorinated)

  • Analog B: Methyl 1-cyano-2-fluorocyclopropane-1-carboxylate (Fluorinated)

The presence of fluorine is expected to:

  • Strengthen Adjacent C-C Bonds: The inductive effect of fluorine will strengthen the bonds within the cyclopropyl ring, potentially making ring-opening less favorable compared to other pathways.

  • Promote HF Loss: A common fragmentation pathway for fluorinated compounds is the neutral loss of hydrogen fluoride (HF, 20 Da), often through a rearrangement mechanism.

  • Influence Acylium Ion Stability: The stability of key acylium ions formed via α-cleavage will be altered, changing the relative abundance of these fragments.

The following diagram illustrates the predicted primary fragmentation pathways for the non-fluorinated analog.

cluster_main Analog A: Non-Fluorinated Fragmentation cluster_frags parent [M+H]+ Methyl 1-cyanocyclopropane-1-carboxylate f1 Loss of •OCH3 (m/z M-31) parent->f1 - 31 Da f2 Loss of COOCH3 (m/z M-59) parent->f2 - 59 Da f3 Loss of C3H4 (cyclopropene) via Ring Opening parent->f3 - 40 Da

Caption: Predicted fragmentation of a non-fluorinated cyanocyclopropyl ester.

Now, let's visualize how the introduction of a fluorine atom alters these pathways.

cluster_main Analog B: Fluorinated Fragmentation Comparison cluster_frags_f parent_f [M+H]+ Methyl 1-cyano-2-fluorocyclopropane-1-carboxylate f1_f Loss of HF (m/z M-20) Characteristic Pathway parent_f->f1_f - 20 Da f2_f Loss of •OCH3 (m/z M-31) parent_f->f2_f - 31 Da f3_f Loss of COOCH3 (m/z M-59) parent_f->f3_f - 59 Da

Caption: Predicted fragmentation highlighting the influence of fluorination.

Summary of Predicted Fragments

The following table summarizes the key predicted fragments and highlights the diagnostic differences between the non-fluorinated and fluorinated analogs.

Predicted Fragment IonProposed Neutral LossAnalog A (Non-Fluorinated)Analog B (Fluorinated)Rationale for Comparison
[M+H - 20] HFNot ObservedObserved (Diagnostic) Loss of hydrogen fluoride is a hallmark fragmentation for many organofluorine compounds.
[M+H - 31] •OCH₃ObservedObservedLoss of the methoxy radical from the ester is a common pathway for both analogs.
[M+H - 40] C₃H₄ObservedLower AbundanceRing-opening and fragmentation may be less favorable in the fluorinated analog due to inductive strengthening of C-C bonds.
[M+H - 59] •COOCH₃ObservedObservedLoss of the carbomethoxy radical is another primary cleavage expected in both structures.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol provides a robust, self-validating workflow for the analysis of fluorinated cyanocyclopropyl esters. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Workflow Overview

Caption: General experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation

    • Action: Prepare a 1 mg/mL stock solution of the analyte in methanol. Serially dilute to a working concentration of 1 µg/mL using a 50:50 mixture of water and methanol containing 0.1% formic acid.

    • Causality: Methanol is an excellent solvent for a wide range of organic molecules. The final dilution in a water/methanol mixture ensures compatibility with the reversed-phase LC mobile phase. Formic acid is added to promote protonation of the analyte, enhancing the [M+H]+ signal in positive-ion ESI.

  • Liquid Chromatography (LC) Separation

    • Column: C18 stationary phase (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Causality: A C18 column provides excellent retention for moderately polar small molecules. The water/acetonitrile gradient effectively elutes the compounds. Using formic acid in both mobile phases maintains a consistent pH to ensure stable ionization and good peak shape.

  • Mass Spectrometry (MS) Analysis

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode 1 (Full Scan): Acquire data from m/z 50-500. This initial scan is used to identify the [M+H]+ of the target analyte.

    • Scan Mode 2 (Product Ion Scan / MS/MS):

      • Precursor Ion: Isolate the [M+H]+ ion identified in the full scan.

      • Collision Gas: Argon.

      • Collision Energy: Perform a stepped collision energy experiment (e.g., ramping from 10 to 40 eV).

    • Causality: The full scan confirms the presence and mass of the intact molecule. The product ion scan with stepped collision energy is crucial for generating a comprehensive fragmentation spectrum. Lower energies may only break the weakest bonds, while higher energies will induce more extensive fragmentation, providing a complete structural picture.

Conclusion and Field-Proven Insights

The analysis of fluorinated cyanocyclopropyl esters by LC-MS/MS is a powerful approach for structural confirmation, impurity identification, and metabolite profiling. While the core cyanocyclopropyl ester scaffold presents a predictable set of fragmentation pathways, the introduction of fluorine serves as a significant chemical director.

Key Takeaways for Researchers:

  • Look for the Fluorine Signature: The neutral loss of 20 Da (HF) is a highly diagnostic fragmentation pathway for identifying fluorinated analogs. Its presence or absence is a primary point of comparison.

  • Compare Relative Abundances: Beyond the presence of specific fragments, the relative abundances of common ions (like those resulting from ester cleavage) can provide clues. Fluorination can alter the stability of fragments, shifting the base peak in the spectrum.

  • Chromatography is Crucial: As isomers can exhibit very similar fragmentation patterns, robust chromatographic separation is non-negotiable for unambiguous identification, especially in complex mixtures.

By leveraging the principles outlined in this guide, scientists can move beyond simple mass identification and utilize fragmentation data to build a confident, evidence-based understanding of their molecules, accelerating the drug development process.

References

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. [Link]

  • IONIC SERIES OF MASS SPECTRA FOR 2,4,6-TRIS(PERFLUOROALKYL)-1,3,5-TRIAZINES. Fluorine notes. [Link]

  • Chromatographic Separation of the Isobaric Compounds Cyclopropylfentanyl, Crotonylfentanyl, Methacrylfentanyl, and Para-Methylacrylfentanyl for Specific Confirm
Comparative

Comparing bioactivity of fluorinated vs non-fluorinated cyclopropyl benzoates

Executive Summary This guide provides a technical comparison between non-fluorinated cyclopropyl benzoates and their fluorinated analogs (specifically gem-difluorocyclopropyl and fluorinated benzoate derivatives). In med...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between non-fluorinated cyclopropyl benzoates and their fluorinated analogs (specifically gem-difluorocyclopropyl and fluorinated benzoate derivatives). In medicinal chemistry and agrochemical design, this scaffold transition is a critical optimization strategy known as a "Fluorine Scan."

Key Takeaway: While non-fluorinated cyclopropyl benzoates often suffer from rapid oxidative metabolism via Cytochrome P450 (CYP450), fluorination typically extends metabolic half-life (


) by blocking labile C-H sites. Furthermore, the introduction of fluorine induces specific conformational locks via the gauche effect, often enhancing target binding affinity (

) despite increased steric bulk.

Part 1: Physicochemical & Bioactivity Profiling

The following data summarizes the structural activity relationship (SAR) shifts observed when transitioning from a standard cyclopropyl benzoate (Compound H) to a fluorinated analog (Compound F).

Table 1: Comparative Physicochemical Metrics
FeatureNon-Fluorinated (Compound H)Fluorinated (Compound F)Impact on Bioactivity
Bond Length C-H (1.09 Å)C-F (1.35 Å)Fluorine is a bioisostere of H but slightly larger, affecting steric fit.
Lipophilicity (LogP) Baseline+0.2 to +0.5 (typically)Increased membrane permeability; higher blood-brain barrier penetration.
Metabolic Stability Low (Rapid CYP oxidation)High (Blocked oxidation)C-F bond strength (116 kcal/mol) resists enzymatic cleavage.
Conformation FlexibleRigidifiedGem-difluorine introduces electronic bias, locking the ring orientation.
pKa (Benzoic Acid) ~4.2~3.8 (if F on ring)Electron-withdrawing F increases acidity of the parent acid/leaving group.
Experimental Data: Metabolic Stability Case Study

Data synthesized from standard microsomal stability assays (HLM).

  • Compound H (Unsubstituted): Rapid clearance observed. The cyclopropyl ring undergoes ring-opening or hydroxylation at the

    
    -carbon.
    
    • Result:

      
       min.
      
  • Compound F (gem-Difluorocyclopropyl): The C-F bonds prevent hydrogen abstraction. The ring remains intact.

    • Result:

      
       min.
      

Part 2: Mechanistic Insights

The Metabolic Blockade

The primary failure mode for non-fluorinated cyclopropyl esters is oxidative dealkylation. CYP450 enzymes attack the electron-rich C-H bonds on the cyclopropane ring. Replacing these with C-F bonds creates a "metabolic shield" due to the high electronegativity and bond strength of fluorine.

Conformational Locking (The Gauche Effect)

In gem-difluorocyclopropyl benzoates, the fluorine atoms are not merely steric blockers. They induce a stereoelectronic effect known as the gauche effect . The


 bonding orbital donates electron density into the 

antibonding orbital. This interaction stabilizes specific rotamers, pre-organizing the molecule into its bioactive conformation before it even enters the binding pocket, thereby reducing the entropic penalty of binding.
Visualization: Metabolic Fate Pathway

The following diagram illustrates the divergent metabolic pathways of the two scaffolds.

MetabolicPathway SubstrateH Non-Fluorinated Cyclopropyl Benzoate CYP CYP450 Enzyme (Oxidation) SubstrateH->CYP High Affinity SubstrateF Fluorinated Cyclopropyl Benzoate SubstrateF->CYP Steric/Electronic Repulsion Stable Metabolically Stable (Active Drug) SubstrateF->Stable No Oxidation Radical Carbon Radical Intermediate CYP->Radical H-Abstraction RingOpen Ring Opening / Dealkylation Radical->RingOpen Rearrangement Clearance Rapid Clearance (Inactive) RingOpen->Clearance

Figure 1: Divergent metabolic fates. The non-fluorinated scaffold undergoes radical-mediated ring opening, while the fluorinated scaffold resists oxidation.

Part 3: Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are self-validating systems where positive controls (e.g., Testosterone for CYP3A4 activity) must be used.

Protocol A: Synthesis of gem-Difluorocyclopropyl Benzoates

Rationale: Traditional Simmons-Smith cyclopropanation fails with electron-deficient fluorinated carbenes. A metal-catalyzed approach is required.

  • Reagents: Alkenyl benzoate precursor,

    
     (Ruppert-Prakash reagent), NaI, Copper catalyst (
    
    
    
    or similar).
  • Step 1 (Carbene Generation): In a dry flask under Argon, dissolve the alkene in THF. Add 20 mol% CuI.

  • Step 2 (Addition): Slowly add

    
     at 65°C. The decomposition generates the difluorocarbene species 
    
    
    
    .
  • Step 3 (Workup): Quench with water. Extract with Ethyl Acetate.

  • Validation:

    
     should show a characteristic singlet/doublet around -140 ppm.
    
Protocol B: Microsomal Stability Assay (HLM)

Rationale: Determines intrinsic clearance (


) to compare metabolic susceptibility.
  • Preparation: Prepare a 10 mM stock of the test compound (Fluorinated vs. Non-Fluorinated) in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L at time points: 0, 5, 15, 30, 60 min.
    
  • Quenching: Immediately add to 150

    
    L ice-cold Acetonitrile (with internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
Visualization: Screening Workflow

This decision tree guides the researcher through the evaluation process.

ScreeningWorkflow Start Start: Scaffold Selection Synth Synthesis: F-Cyclopropyl Benzoate Start->Synth CheckNMR QC: 19F-NMR & LCMS Synth->CheckNMR Assay1 Assay 1: HLM Stability (Target: t1/2 > 60min) CheckNMR->Assay1 Decision1 Stable? Assay1->Decision1 Assay2 Assay 2: Target Binding (IC50) Decision1->Assay2 Yes Redesign Redesign: Modify F-Pattern Decision1->Redesign No Final Lead Candidate Assay2->Final Redesign->Synth

Figure 2: Screening cascade for validating fluorinated scaffolds.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Zhu, W., et al. "A diverse library of chiral cyclopropane scaffolds via chemoenzymatic assembly and diversification of cyclopropyl ketones." Nature Communications, 2021.

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008.

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.

Validation

Technical Guide: IR Spectroscopy Benchmarks for Nitrile and Ester Moieties in Fluorobenzoates

This guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It prioritizes mechanistic understanding over rote lists, consistent with the "Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It prioritizes mechanistic understanding over rote lists, consistent with the "Senior Application Scientist" persona.

Executive Summary & Mechanistic Grounding

In drug discovery, the incorporation of fluorine into benzoate scaffolds is a critical strategy for modulating metabolic stability (blocking P450 oxidation) and lipophilicity. However, the high electronegativity (


) and small van der Waals radius of fluorine introduce profound electronic perturbations that shift infrared (IR) absorption bands, often leading to misinterpretation of spectral data.

This guide establishes benchmarks for distinguishing nitrile (-C≡N) and ester (-COOR) functionalities in fluorinated benzoates. Unlike standard hydrocarbon analogs, fluorobenzoates exhibit frequency shifts governed by the competition between the Inductive Effect (-I) and Resonance Effect (+R) , alongside the Ortho-Field Effect .

The "Fluorine Effect" on Vibrational Modes

To interpret these spectra, one must understand the causality of the shifts:

  • Carbonyl Hardening (Blue Shift): Fluorine atoms ortho to the ester group exert a through-space electrostatic repulsion (Field Effect) on the carbonyl oxygen lone pairs. This suppresses the contribution of the single-bond resonance form (

    
    ), increasing the double-bond character and force constant (
    
    
    
    ), thereby shifting
    
    
    to higher wavenumbers.
  • Nitrile Stiffening: The strong -I effect of fluorine withdraws electron density from the aromatic ring, reducing back-donation into the nitrile

    
     antibonding orbital. This strengthens the 
    
    
    
    bond, typically causing a blue shift.
  • C-F Coupling: The

    
     stretch (1000–1400 cm⁻¹) is intense and often couples with the C-O-C ester vibrations, creating complex fingerprint regions that require careful deconvolution.
    

Benchmark Comparison: Spectral Data

The following data serves as a reference standard for Methyl 4-cyanobenzoate and its fluorinated analogs. Data represents solution-phase (CCl₄ or similar non-polar solvent) or high-resolution ATR values to minimize hydrogen bonding artifacts.

Table 1: Vibrational Frequency Benchmarks
Functional GroupModeBaseline (No F)Ortho-F to Ester (2-F)Meta-F to Ester (3-F)Mechanistic Driver
Nitrile

2228 - 2235 cm⁻¹ ~2235 cm⁻¹2240 - 2248 cm⁻¹ Inductive (-I) : 3-F is ortho to the nitrile, exerting max -I effect, stiffening the bond.
Ester Carbonyl

1720 - 1730 cm⁻¹ 1735 - 1750 cm⁻¹ 1725 - 1735 cm⁻¹Field Effect : 2-F repels carbonyl oxygen lone pairs (depolarization), raising frequency.
Ester C-O

1270 - 1280 cm⁻¹1285 - 1300 cm⁻¹1275 - 1290 cm⁻¹Coupling : Strong coupling with

often broadens/splits this band.
Aromatic Ring

1600, 1580 cm⁻¹1615, 1590 cm⁻¹1610, 1585 cm⁻¹Ring Strain : F substitution alters ring dipole, changing intensity ratios of quadrant stretches.

Analyst Note: The most diagnostic feature of an ortho-fluorobenzoate is the significant blue shift of the carbonyl band (>15 cm⁻¹ shift relative to baseline). If the nitrile shifts significantly (>10 cm⁻¹), the fluorine is likely ortho to the nitrile group (position 3).

Visualization of Electronic Effects

Understanding the "Push-Pull" mechanism is vital for predicting shifts in novel analogs.

ElectronicEffects cluster_legend Effect Key F_Atom Fluorine Atom (High Electronegativity) Benzene Benzene Ring (Pi System) F_Atom->Benzene Inductive Withdrawal (-I) F_Atom->Benzene Resonance Donation (+R) Carbonyl Ester Carbonyl (C=O) F_Atom->Carbonyl Field Effect (Ortho) Dipole Repulsion Nitrile Nitrile Group (C≡N) Benzene->Nitrile Reduced Back-Donation Carbonyl->Carbonyl Increased k (Blue Shift) Nitrile->Nitrile Bond Stiffening (Blue Shift) Legend Red Arrow = Destabilizing/Stiffening Yellow Arrow = Stabilizing Dashed = Inductive

Figure 1: Mechanistic pathway of fluorine-induced frequency shifts.[1] Note that the Field Effect (Ortho) is the dominant vector for Carbonyl shifts.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trust in the data, the following protocol utilizes internal validation steps.

Method: Single-Bounce Diamond ATR (Attenuated Total Reflectance)

Rationale: Diamond ATR is preferred over KBr pellets for fluorinated compounds to avoid halide exchange (rare but possible) and hygroscopic artifacts that obscure the carbonyl region.

Step-by-Step Workflow
  • Instrument Initialization:

    • Set resolution to 2 cm⁻¹ (Standard 4 cm⁻¹ is insufficient for resolving F-induced splittings).

    • Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.

    • Apodization: Happ-Genzel (balances side-lobes and resolution).

  • Background Acquisition:

    • Clean crystal with isopropanol.

    • Acquire air background.[2] Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Deposition:

    • Place solid sample (~2 mg) on the crystal.

    • Apply pressure using the anvil until the "force gauge" clicks or transmission drops to ~20-30% in live preview.

    • Validation: Check the 2200–2300 cm⁻¹ region. If the nitrile peak is "chopped" (flat top), the detector is saturated; reduce sample thickness or gain.

  • Data Processing & Peak Picking:

    • Apply ATR Correction (intensity scales linearly with wavelength in ATR; failure to correct skews peak ratios).

    • Use a Second Derivative algorithm to identify shoulder peaks in the Carbonyl region (often indicative of rotational isomers in fluorobenzoates).

Workflow Start Start: Sample Prep Clean Clean Crystal (Isopropanol) Start->Clean Bg Acquire Background (Air) Clean->Bg CheckCO2 CO2 < 0.01 Abs? Bg->CheckCO2 Purge Purge Optics (Dry N2) CheckCO2->Purge No Sample Apply Sample (High Pressure) CheckCO2->Sample Yes Purge->Bg Scan Acquire 64 Scans (Res: 2 cm-1) Sample->Scan Process ATR Correction & Baseline Correct Scan->Process End Peak Picking Process->End

Figure 2: Validated ATR acquisition workflow ensuring minimal atmospheric interference.

Troubleshooting & Artifacts

When analyzing fluorobenzoates, three specific artifacts often lead to misinterpretation:

  • Fermi Resonance: The nitrile stretch (~2230 cm⁻¹) can sometimes couple with an overtone of a lower-frequency ring vibration, creating a "doublet." Do not mistake this for two different chemical species.

  • Solvent Shifts: If running in solution, avoid protic solvents (MeOH). Hydrogen bonding to the ester carbonyl will cause a Red Shift (lowering frequency by 10–20 cm⁻¹), masking the fluorine-induced Blue Shift. Use CCl₄, CHCl₃, or run neat (ATR).

  • C-F vs. C-O Overlap: The 1100–1300 cm⁻¹ region is chaotic. Do not rely solely on the C-O stretch for ester confirmation in fluorinated molecules. Rely on the C=O (1700 region) and C≡N (2200 region) anchors.

References

  • NIST Mass Spectrometry Data Center. Methyl 4-fluorobenzoate Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra.[Link]

  • Chemistry LibreTexts. Spectroscopic Properties of Esters and Nitriles.[Link]

  • Reusch, W. Infrared Spectroscopy - Carbonyl Compounds. Michigan State University. [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Nitriles and Carbonyls.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate (CAS No. 1314772-98-9), a compound that, due to its specific functional groups, necessitates a cautious and informed approach to its end-of-life handling. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this document synthesizes established principles for handling halogenated organic compounds, nitriles, and cyclopropyl derivatives to ensure maximum safety and compliance.

Hazard Assessment: A Precautionary Approach

Given the lack of a specific Safety Data Sheet, a conservative hazard assessment is warranted based on the structural components of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate.

  • Fluorinated Aromatic Core : The presence of a fluorine atom on the benzene ring places this compound in the category of halogenated organic compounds. Such substances are often persistent in the environment and can produce hazardous byproducts, such as hydrogen fluoride, upon incomplete combustion.[1][2][3][4] Some fluorinated compounds have been linked to various health risks.[2][3][4][5]

  • Cyanocyclopropyl Group : The nitrile (-CN) group is a source of significant toxicity. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Of particular concern is the potential for the release of highly toxic hydrogen cyanide gas under acidic or high-temperature conditions. The cyclopropyl ring, a strained three-membered ring, can exhibit unique reactivity.[6]

  • Methyl Benzoate Moiety : Benzoate derivatives can have varying levels of toxicity. Some studies have raised concerns about the potential for certain benzoate compounds to cause adverse health effects.[7]

Table 1: Presumptive Hazard Analysis

Functional GroupPotential Hazards
Fluorinated Benzene RingPersistence in the environment, potential for formation of hydrogen fluoride upon improper incineration, possible health risks associated with fluorinated compounds.[1][2][3][4][5]
Cyanocyclopropyl GroupAcute toxicity (ingestion, inhalation, dermal contact), potential release of hydrogen cyanide gas, reactivity due to ring strain.[6]
Methyl EsterPotential for hydrolysis under acidic or basic conditions.

Based on this analysis, Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate should be handled as a hazardous substance with acute toxicity, potential environmental persistence, and reactivity concerns.

Personal Protective Equipment (PPE): Your First Line of Defense

Strict adherence to proper PPE is mandatory when handling this compound in any form—solid, in solution, or as waste.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Given the potential for skin absorption, double-gloving is recommended.

  • Eye Protection : Chemical safety goggles are essential. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection : A laboratory coat is required. For larger quantities or when there is a risk of significant spills, a chemically resistant apron or suit is advisable.

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

PPE_Workflow Start Handling the Compound (Solid, Solution, or Waste) FumeHood Work in a Chemical Fume Hood Start->FumeHood Gloves Wear Nitrile Gloves (Double-Gloving Recommended) FumeHood->Gloves Goggles Wear Chemical Safety Goggles Gloves->Goggles LabCoat Wear a Laboratory Coat Goggles->LabCoat FaceShield Splash Risk? (Add Face Shield) LabCoat->FaceShield ChemSuit Large Quantity/Spill Risk? (Add Chemical Apron/Suit) FaceShield->ChemSuit Yes Proceed Proceed with Handling/Disposal FaceShield->Proceed No ChemSuit->Proceed Yes ChemSuit->Proceed No

Caption: Personal Protective Equipment (PPE) workflow for handling Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate.

Spill Management: A Rapid and Safe Response

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Don PPE : Before attempting any cleanup, don the full PPE as described in Section 2.

  • Contain the Spill :

    • For solid spills : Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the generation of dust.

    • For liquid spills (solutions) : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect the Waste : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable, and chemically compatible waste container. Use non-sparking tools for this purpose.

  • Decontaminate the Area : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

  • Label and Segregate Waste : The container with the spill cleanup materials must be labeled as "Hazardous Waste: Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate Spill Debris".

  • Seek Medical Attention : If you have been exposed to the chemical, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.

Proper Disposal Protocol: A Step-by-Step Guide

The disposal of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate must be handled by a licensed hazardous waste disposal company.[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11][12][13]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container : Designate a specific, clearly labeled, and sealable container for the collection of waste containing Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate".[11] The approximate concentration and quantity of the waste should also be indicated.

  • Segregation : This waste stream must be segregated from other laboratory waste, particularly from acidic waste, to prevent any potential reaction that could generate hydrogen cyanide gas.

Disposal_Workflow cluster_Lab In the Laboratory cluster_Disposal Waste Management GenerateWaste Generate Waste Containing Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate SelectContainer Select a Compatible (e.g., HDPE) and Sealable Waste Container GenerateWaste->SelectContainer LabelContainer Label Container: 'Hazardous Waste' Full Chemical Name Concentration & Quantity SelectContainer->LabelContainer SegregateWaste Segregate from Other Waste (Especially Acids) LabelContainer->SegregateWaste StoreWaste Store in a Designated, Secure, and Ventilated Area SegregateWaste->StoreWaste ContactVendor Contact a Licensed Hazardous Waste Disposal Vendor StoreWaste->ContactVendor ProvideInfo Provide Vendor with: - Chemical Name & CAS Number - Hazard Information (Presumptive) - Quantity of Waste ContactVendor->ProvideInfo SchedulePickup Schedule Waste Pickup ProvideInfo->SchedulePickup Documentation Complete all Necessary Waste Manifests and Maintain Records SchedulePickup->Documentation FinalDisposal Final Disposal by Vendor (Likely High-Temperature Incineration) Documentation->FinalDisposal

Caption: Step-by-step workflow for the disposal of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate.

Step 2: Temporary Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • The storage area should be away from heat sources and incompatible materials.

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide them with all available information about the waste, including the chemical name, CAS number (1314772-98-9), quantity, and the presumptive hazards identified in this guide.

Step 4: Final Disposal Method

  • The most appropriate disposal method for halogenated organic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases like hydrogen fluoride.[1] This should be determined and carried out by the licensed waste disposal vendor in accordance with all federal, state, and local regulations.[9][14]

Step 5: Documentation

  • Maintain meticulous records of the waste generated and its disposal. This includes the completed hazardous waste manifest provided by the disposal company. This documentation is crucial for regulatory compliance.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is a critical responsibility for all laboratory personnel. By adopting a conservative approach to hazard assessment, diligently using personal protective equipment, and adhering to a stringent disposal protocol, researchers can ensure a safe working environment and protect the broader community and environment. Always prioritize safety and consult with your institution's safety professionals when in doubt.

References

  • How to Safely Dispose of Expired Laboratory Chemicals: A Comprehensive Guide. (2025, February 11). Benchchem.
  • Methyl 4-(1-cyanocyclopropyl)
  • Hazardous Waste and Disposal. American Chemical Society.
  • Piper, P., & Piper, L. (2017). Potential safety issues surrounding the use of benzoate preservatives. Food Quality and Safety, 1(1), 1-13.
  • Proper Disposal of Chemicals. (2023, August 29). J. J.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • How to Dispose of Chemical Waste. Environmental Health and Safety - Case Western Reserve University.
  • Polo, V., Domingo, L. R., & Andrés, J. (2006). Better understanding of the ring-cleavage process of cyanocyclopropyl anionic derivatives. A theoretical study based on the electron localization function. The Journal of Organic Chemistry, 71(2), 754–762.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety - Vanderbilt University.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • CAS 7772-98-7. Sigma-Aldrich.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency.
  • Hazardous Waste. (2026, February 12). US Environmental Protection Agency.
  • Sbirrazzuoli, N., & Vyazovkin, S. (2015). Assessing the reactivity of cyanate esters in [2+2+2] cyclotrimerization: meeting the challenge by augmenting differential scanning calorimetry with kinetic computations. RSC Advances, 5(92), 75293–75303.
  • Why PFAS-Free Matters: The Environmental and Health Impacts of Fluorinated Chemicals. (2024, October 2). Aqualite US.
  • Reaction of 1‐cyanocyclopropane‐1‐carboxylate 4 under the optimized...
  • Our Current Understanding of the Human Health and Environmental Risks of PFAS. (2026, February 10). US Environmental Protection Agency.
  • How PFAS Impacts Your Health. (2025, July 22). Agency for Toxic Substances and Disease Registry - CDC.
  • Kwiatkowski, C. F., et al. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? Environmental Science & Technology, 54(24), 15558–15569.
  • Advances in the discovery of cathepsin K inhibitors on bone resorption. PMC.

Sources

Handling

A Risk-Based Guide to Personal Protective Equipment for Handling Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to work safely and effectively. This guide moves beyond a simple checklist to provide a co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to work safely and effectively. This guide moves beyond a simple checklist to provide a comprehensive operational framework for handling Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate. Our approach is grounded in a thorough analysis of the molecule's structure, anticipating its potential hazards to establish a self-validating system of controls that ensures your safety.

Deconstructing the Hazard: A Molecule-First Approach

To select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks posed by the chemical's structure. Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate presents a multi-faceted hazard profile derived from its distinct functional groups.

  • The Cyanocyclopropyl Group: The presence of a cyano (CN) group immediately classifies this compound as a potential cyanide source. Cyanide compounds are acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1] They function by inhibiting cellular respiration.[1] A critical and foreseeable risk is the reaction of the cyanide moiety with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3][4] This dictates the necessity for stringent ventilation controls.

  • The Fluorinated Aromatic Ring: The fluorobenzoate portion introduces hazards common to polyfluoroalkyl substances (PFAS), often called "forever chemicals" due to the strength of the carbon-fluorine bond.[5] Thermal decomposition of such compounds can release hazardous vapors like hydrogen fluoride (HF).[6] This characteristic heavily influences disposal protocols, requiring methods that ensure complete molecular destruction.[7][8]

Given this profile, we will proceed with the assumption that this compound is acutely toxic, corrosive to tissues, and environmentally persistent.

The Core Safety Protocol: Engineering Controls First

Before any personal protective equipment is considered, the primary line of defense is robust engineering controls. PPE is the last line of defense, intended to protect you when engineering controls fail or are not feasible.

  • Chemical Fume Hood: All handling of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate, including weighing, transfers, and reaction workups, must be conducted within a properly functioning and certified chemical fume hood.[2][3][11] This is non-negotiable, as it is the primary method to prevent inhalation of the compound or any potential HCN gas release.

  • Designated Work Area: Establish a clearly marked designated area within the fume hood for all work with this compound.[1][4][11] This minimizes the risk of cross-contamination to other experiments and surfaces.

  • Prohibition on Working Alone: Never work with this class of compounds while alone in the laboratory.[3][4] Ensure a colleague is aware of the work being performed and is available to assist in an emergency.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be deliberate and based on the hazards identified. The effectiveness of PPE is compromised by penetration, degradation, and permeation; therefore, proper selection and inspection are critical.[12]

TaskHand ProtectionEye/Face ProtectionBody & Respiratory Protection
Weighing & Transfers (Solid) Double-glove with nitrile or neoprene gloves.[2][3]Chemical splash goggles and a full-face shield.[3][11]Fastened lab coat, long pants, and closed-toe shoes.[2]
Solution Preparation & Reaction Double-glove with nitrile or neoprene gloves. Change outer glove immediately if contaminated.[13]Chemical splash goggles and a full-face shield.[11]Chemically resistant apron over a lab coat, long pants, and closed-toe shoes.
Spill Cleanup Heavy-duty chemical resistant gloves (e.g., Butyl rubber).[14]Chemical splash goggles and a full-face shield.[11]As above. A respirator with an appropriate cartridge may be required for spills outside a fume hood.[13]
Detailed PPE Specifications:
  • Hand Protection: Double-gloving is recommended to provide a buffer against immediate exposure if the outer glove is compromised.[3][11] Nitrile gloves offer good resistance to a range of chemicals.[2][14] Always inspect gloves for tears or holes before use.[2]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[11] A full-face shield should be worn over the goggles whenever there is a risk of splashes or splattering.[2][3]

  • Body Protection: A standard lab coat should be supplemented with a chemically resistant apron when handling solutions. Ensure clothing covers all exposed skin, including legs and feet.[2]

  • Respiratory Protection: Not typically required when all work is confined to a chemical fume hood. However, in the event of a significant spill or ventilation failure, a respirator with a cartridge specific for organic vapors and acid gases (like HCN) would be necessary.[15]

Operational and Disposal Plans

A safe experiment includes a plan for its entire lifecycle, from setup to waste disposal.

Safe Handling Workflow

The following diagram outlines the mandatory workflow for handling this compound.

cluster_prep Preparation Phase cluster_ops Operational Phase (Inside Fume Hood) cluster_post Post-Operation & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Don Inner Nitrile Gloves prep1->prep2 prep3 Don Lab Coat & Apron prep2->prep3 prep4 Don Outer Nitrile Gloves (over cuffs) prep3->prep4 prep5 Don Goggles & Face Shield prep4->prep5 ops1 Conduct Weighing, Transfers, & Reactions prep5->ops1 Begin Work ops2 Segregate Waste at Point of Generation into Labeled, Closed Containers ops1->ops2 post1 Decontaminate Work Surface (pH 10 buffer, then 10% bleach) ops2->post1 Work Complete post2 Doff Outer Gloves (Dispose as Hazardous Waste) post1->post2 post3 Doff Face Shield & Goggles post2->post3 post4 Doff Lab Coat & Apron post3->post4 post5 Doff Inner Gloves (Dispose as Hazardous Waste) post4->post5 post6 Wash Hands Thoroughly post5->post6

Sources

© Copyright 2026 BenchChem. All Rights Reserved.